2-Fluoro-4-nitrobenzamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-4-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O3/c8-6-3-4(10(12)13)1-2-5(6)7(9)11/h1-3H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPYXSYLXWAVLLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20617997 | |
| Record name | 2-Fluoro-4-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20617997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
350-32-3 | |
| Record name | 2-Fluoro-4-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20617997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Fluoro-4-nitrobenzamide
CAS Number: 350-32-3
This technical guide provides a comprehensive overview of 2-Fluoro-4-nitrobenzamide, a key intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.
Chemical and Physical Properties
This compound is a stable, solid organic compound. Its key physicochemical properties are summarized in the table below, providing a foundation for its use in various chemical reactions and processes.
| Property | Value | Reference |
| CAS Number | 350-32-3 | [1] |
| Molecular Formula | C₇H₅FN₂O₃ | [1] |
| Molecular Weight | 184.12 g/mol | [1][2] |
| Appearance | White to light yellow crystalline powder | [3] |
| Melting Point | Not explicitly found for this compound, but its precursor 2-Fluoro-4-nitrobenzoic acid has a melting point of 174.5–177 °C. | [3][4] |
| Boiling Point | Not available | |
| Solubility | Soluble in many organic solvents. | |
| SMILES | O=C(N)C1=CC=C(--INVALID-LINK--=O)C=C1F | [2] |
| InChI | InChI=1S/C7H5FN2O3/c8-6-3-4(10(12)13)1-2-5(6)7(9)11/h1-3H,(H2,9,11) | [1] |
Synthesis and Experimental Protocols
This compound is primarily synthesized from its corresponding carboxylic acid, 2-fluoro-4-nitrobenzoic acid. The general synthetic approach involves the activation of the carboxylic acid followed by amidation.
Synthesis of the Precursor: 2-Fluoro-4-nitrobenzoic acid
A common method for the synthesis of 2-fluoro-4-nitrobenzoic acid is the oxidation of 2-fluoro-4-nitrotoluene.
Experimental Protocol: Oxidation of 2-Fluoro-4-nitrotoluene
This protocol is adapted from a procedure for a similar oxidation reaction.
-
Materials: 2-fluoro-4-nitrotoluene, potassium permanganate (KMnO₄), sodium hydroxide (NaOH), hydrochloric acid (HCl), Celite.
-
Procedure:
-
A mixture of 2-fluoro-4-nitrotoluene, a phase transfer catalyst (e.g., tetrabutylammonium bromide), and aqueous NaOH is prepared in a reaction vessel.
-
Potassium permanganate is added portion-wise to the stirred mixture.
-
The reaction is heated to facilitate the oxidation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite to remove manganese dioxide (MnO₂).
-
The filtrate is acidified with concentrated HCl to a pH of 2, which precipitates the 2-fluoro-4-nitrobenzoic acid.
-
The solid product is collected by vacuum filtration, washed with cold water, and dried.
-
Synthesis of this compound from 2-Fluoro-4-nitrobenzoic acid
The conversion of the carboxylic acid to the amide can be achieved through the formation of an acyl chloride intermediate.
Experimental Protocol: Amidation of 2-Fluoro-4-nitrobenzoic acid
-
Materials: 2-Fluoro-4-nitrobenzoic acid, thionyl chloride (SOCl₂) or oxalyl chloride, an appropriate solvent (e.g., dichloromethane, THF), and a source of ammonia (e.g., ammonium hydroxide or ammonia gas).
-
Procedure:
-
2-Fluoro-4-nitrobenzoic acid is dissolved in a suitable anhydrous solvent.
-
Thionyl chloride or oxalyl chloride is added dropwise to the solution, often with a catalytic amount of dimethylformamide (DMF). The reaction mixture is typically stirred at room temperature or gently heated until the evolution of gas ceases, indicating the formation of the acyl chloride.
-
The excess chlorinating agent and solvent are removed under reduced pressure.
-
The crude acyl chloride is redissolved in an anhydrous solvent and cooled in an ice bath.
-
A solution of aqueous ammonium hydroxide is added dropwise, or ammonia gas is bubbled through the solution.
-
The reaction mixture is stirred, allowing the amide to form.
-
The product is then isolated by filtration or extraction, followed by purification, which may involve recrystallization or column chromatography.
-
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the amide protons. The aromatic region will display complex splitting patterns due to the fluorine and nitro group substituents. The amide protons will likely appear as a broad singlet.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule. The chemical shifts will be influenced by the electron-withdrawing effects of the fluorine and nitro groups, as well as the amide functionality.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present:
-
N-H stretching: Two bands in the region of 3400-3200 cm⁻¹ for the primary amide.
-
C=O stretching: A strong absorption around 1680-1640 cm⁻¹ for the amide carbonyl.
-
N-O stretching (nitro group): Two strong bands around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹.
-
C-F stretching: An absorption in the region of 1250-1000 cm⁻¹.
Mass Spectrometry
The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (184.12 g/mol ). Fragmentation patterns would be consistent with the loss of the amide group, nitro group, and other fragments.
Applications in Organic Synthesis
This compound is a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry. It serves as a precursor to other key intermediates.
Synthesis of 2-Fluoro-4-nitrobenzonitrile
This compound can be dehydrated to form 2-fluoro-4-nitrobenzonitrile, a versatile intermediate in medicinal chemistry.
Reaction Scheme:
A patent describes the reaction of this compound with a dehydrating agent such as phosphorus pentoxide (P₂O₅) to yield 2-fluoro-4-nitrobenzonitrile.[6]
Synthesis of N-methyl-2-fluoro-4-nitrobenzamide
The amide can be N-alkylated to produce derivatives such as N-methyl-2-fluoro-4-nitrobenzamide, another important synthetic intermediate.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment.
Hazard Statements:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Precautionary Measures:
-
Wear protective gloves, eye protection, and face protection.
-
Avoid breathing dust.
-
Use only outdoors or in a well-ventilated area.
-
Wash skin thoroughly after handling.
Logical Workflow for Synthesis and Application
The following diagram illustrates the logical workflow from the starting material to the application of this compound as a synthetic intermediate.
References
- 1. This compound | C7H5FN2O3 | CID 21784094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. 2-Fluoro-4-nitrobenzoic acid | 403-24-7 [chemicalbook.com]
- 4. 2-Fluoro-4-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. CAS 350-32-3 | this compound - Synblock [synblock.com]
- 6. CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents [patents.google.com]
2-Fluoro-4-nitrobenzamide physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Fluoro-4-nitrobenzamide is a fluorinated nitroaromatic compound with potential applications as a key intermediate in the synthesis of pharmaceuticals and other biologically active molecules. This technical guide provides a comprehensive overview of its physical and chemical properties, a plausible synthetic route with a detailed experimental protocol, and an analysis of its spectral data. The document also explores the potential of this compound as a scaffold in drug discovery based on the biological activities of its derivatives.
Core Physical and Chemical Properties
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅FN₂O₃ | [1] |
| Molecular Weight | 184.12 g/mol | [1][2] |
| CAS Number | 350-32-3 | [1][2] |
| Appearance | Solid (predicted) | - |
| Boiling Point | 317.61 °C at 760 mmHg | [2] |
| Melting Point | Not available | - |
| Solubility | Not available | - |
| pKa | Not available | - |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through the amidation of 2-fluoro-4-nitrobenzoic acid. This precursor is typically synthesized by the oxidation of 2-fluoro-4-nitrotoluene.[3][4] While a specific detailed protocol for the direct amidation to the primary amide is not widely published, a general and plausible experimental procedure can be adapted from the synthesis of its N-methyl analog.[5]
Synthetic Pathway
A logical synthetic route to this compound is a two-step process starting from 2-fluoro-4-nitrotoluene.
Experimental Protocol: Amidation of 2-Fluoro-4-nitrobenzoic acid
This protocol is a proposed method for the synthesis of this compound, adapted from established procedures for similar transformations.
Materials:
-
2-Fluoro-4-nitrobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Ammonia solution (e.g., 0.5 M in 1,4-dioxane or aqueous ammonia)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and purification apparatus (rotary evaporator, filtration equipment)
Procedure:
-
Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-fluoro-4-nitrobenzoic acid (1 equivalent) in anhydrous dichloromethane. Add thionyl chloride (1.5-2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC until the starting material is consumed.
-
Allow the mixture to cool to room temperature and remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The crude 2-fluoro-4-nitrobenzoyl chloride can be used directly in the next step.
-
Amidation: Dissolve the crude acid chloride in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of ammonia (2-3 equivalents) dropwise while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Work-up and Purification: Quench the reaction by adding water. Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure product.
Spectral Analysis
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | Aromatic protons (3H) exhibiting complex splitting patterns due to H-H and H-F couplings in the downfield region (approx. 7.5-8.5 ppm). Two broad singlets for the amide protons (-CONH₂) in the downfield region. |
| ¹³C NMR | Aromatic carbons (6C) in the range of 110-160 ppm, with the carbon attached to the fluorine showing a large C-F coupling constant. The carbonyl carbon of the amide group is expected around 160-170 ppm. |
| FT-IR (cm⁻¹) | N-H stretching of the primary amide (two bands, approx. 3400-3200 cm⁻¹). C=O stretching of the amide (approx. 1680-1640 cm⁻¹). Asymmetric and symmetric stretching of the nitro group (approx. 1550-1500 and 1370-1330 cm⁻¹). C-F stretching (approx. 1250-1000 cm⁻¹). |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z 184. Fragmentation may involve the loss of NH₂ (m/z 168), NO₂ (m/z 138), and CO (m/z 156). |
Potential Applications in Drug Discovery
While there is no direct biological data for this compound, its structural motifs are present in various biologically active compounds, suggesting its potential as a valuable scaffold in medicinal chemistry.
Role as a Synthetic Intermediate
This compound serves as a precursor for more complex molecules. For instance, it can be dehydrated to form 2-fluoro-4-nitrobenzonitrile, another important chemical intermediate.[3]
Scaffold for Biologically Active Molecules
Derivatives of this compound have been investigated for various therapeutic applications. The presence of the fluoro and nitro groups can influence the pharmacokinetic and pharmacodynamic properties of the final compounds.
-
Antitubercular Agents: The 2-fluoro-4-nitrophenyl moiety is a key component in some novel antitubercular agents.
-
PROTACs: The benzamide scaffold is utilized in the design of Proteolysis Targeting Chimeras (PROTACs), which are emerging as a powerful strategy for targeted protein degradation.
-
Kinase Inhibitors: The nitroaromatic structure can be a precursor to an amino group, which is a common feature in many kinase inhibitors.
Conclusion
This compound is a chemical intermediate with significant potential in the field of drug discovery and development. While some of its fundamental physical properties require further experimental validation, its synthetic accessibility and the biological relevance of its derivatives make it a compound of interest for researchers. This guide provides a foundational understanding of its properties and potential applications, serving as a valuable resource for scientists working in organic synthesis and medicinal chemistry.
References
- 1. This compound | C7H5FN2O3 | CID 21784094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 350-32-3 | this compound - Synblock [synblock.com]
- 3. CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents [patents.google.com]
- 4. 2-Fluoro-4-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-Fluoro-4-nitrobenzamide: Molecular Structure, Weight, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Fluoro-4-nitrobenzamide, a key chemical intermediate. The document details its molecular structure, molecular weight, and outlines a common synthetic pathway, including a representative experimental protocol. All quantitative data is summarized for clarity, and a visualization of the molecular structure is provided.
Core Molecular Data
This compound is a substituted aromatic compound with the chemical formula C₇H₅FN₂O₃.[1][2] Its molecular structure consists of a benzene ring substituted with a fluorine atom at position 2, a nitro group at position 4, and a carboxamide group at position 1.
| Property | Value | Reference |
| Molecular Formula | C₇H₅FN₂O₃ | [1][2] |
| Molecular Weight | 184.12 g/mol | [1][2] |
| CAS Number | 350-32-3 | [1] |
| Appearance | White to pale yellow crystalline powder | |
| Storage | Sealed in a dry place at 2-8°C | [2] |
Molecular Structure Visualization
The following diagram illustrates the two-dimensional chemical structure of this compound.
Caption: 2D structure of this compound.
Synthesis Protocol
This compound is commonly synthesized from 2-fluoro-4-nitrotoluene through a two-step process. The first step involves the oxidation of the methyl group to a carboxylic acid, followed by the conversion of the carboxylic acid to a carboxamide. A detailed experimental protocol for the synthesis of the intermediate, 2-fluoro-4-nitrobenzoic acid, is provided below, followed by a general procedure for the final amidation step.
Step 1: Synthesis of 2-Fluoro-4-nitrobenzoic acid from 2-Fluoro-4-nitrotoluene
Materials:
-
2-Fluoro-4-nitrotoluene
-
Potassium permanganate (KMnO₄)
-
Tetrabutylammonium bromide
-
1N Sodium hydroxide (NaOH) solution
-
Concentrated hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite
Procedure:
-
A mixture of 2-fluoro-4-nitrotoluene (31.1 g, 0.2 mol), tetrabutylammonium bromide (3.2 g, 0.01 mol), and 1.0 L of 1N NaOH is stirred at room temperature.[3]
-
Potassium permanganate (20.0 g) is added to the mixture.[3]
-
After 10 minutes, the resulting mixture is heated to 95 °C with continuous stirring.[3]
-
Additional 30.0 g portions of KMnO₄ are added after 2 hours and 3 hours of reaction time.[3]
-
The reaction is stirred at 95 °C for an additional 10 hours.[3]
-
After cooling to room temperature, the mixture is filtered through Celite to remove manganese dioxide (MnO₂).[3]
-
The filtrate is acidified to a pH of 2 by adding concentrated hydrochloric acid, which results in the formation of an off-white precipitate.[3]
-
The crude solid is collected by vacuum filtration.[3]
-
The crude product is dissolved in 300 mL of 1N aqueous NaOH and then re-acidified to pH 2 with concentrated hydrochloric acid.[3]
-
The mixture is extracted with dichloromethane (3 x 200 mL).[3]
-
The combined organic extracts are washed with 0.1 N aqueous HCl (2 x 100 mL), dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to yield 2-fluoro-4-nitrobenzoic acid as a white crystalline solid.[3]
Step 2: Synthesis of this compound from 2-Fluoro-4-nitrobenzoic acid
General Procedure: A common method for this conversion involves the formation of an acid chloride followed by amination.[4][5]
-
Acid Chloride Formation: 2-Fluoro-4-nitrobenzoic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an appropriate solvent like dichloromethane or toluene, often with a catalytic amount of dimethylformamide (DMF).[5] The reaction is typically carried out at room temperature or with gentle heating until the evolution of gas ceases. The excess chlorinating agent and solvent are then removed under reduced pressure to yield the crude 2-fluoro-4-nitrobenzoyl chloride.
-
Amidation: The crude 2-fluoro-4-nitrobenzoyl chloride is dissolved in a suitable aprotic solvent (e.g., tetrahydrofuran, dichloromethane). The solution is then treated with a source of ammonia, such as aqueous ammonium hydroxide or ammonia gas, typically at a low temperature (e.g., 0 °C) to control the exothermic reaction. After the addition is complete, the reaction mixture is stirred at room temperature until completion. The product, this compound, can then be isolated by extraction and purified by recrystallization.
Logical Relationship of the Synthesis
The following diagram illustrates the logical workflow of the synthesis process.
References
- 1. This compound | C7H5FN2O3 | CID 21784094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. 2-Fluoro-4-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. 2-Fluoro-4-nitrobenzoic acid | 403-24-7 | Benchchem [benchchem.com]
- 5. CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents [patents.google.com]
A Comprehensive Technical Guide to the Synthesis of 2-Fluoro-4-nitrobenzamide from 2-Fluoro-4-nitrobenzoic Acid
This technical guide provides an in-depth overview of the synthesis of 2-fluoro-4-nitrobenzamide, a key intermediate in the development of various pharmaceutical compounds. The primary focus is on its synthesis from 2-fluoro-4-nitrobenzoic acid, detailing the underlying chemical principles, experimental protocols, and relevant quantitative data. This document is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.
Introduction
This compound serves as a crucial building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The efficient and high-yield synthesis of this compound is therefore of significant interest. The most common and direct method for this transformation is the amidation of 2-fluoro-4-nitrobenzoic acid. This process typically involves the activation of the carboxylic acid group to facilitate nucleophilic attack by an amine source.
Synthesis Pathway Overview
The conversion of a carboxylic acid to a primary amide is a two-step process. Direct reaction with ammonia is generally inefficient due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be converted into a more reactive acyl derivative, such as an acyl chloride. This activated intermediate then readily reacts with ammonia to produce the desired amide.
The overall transformation can be summarized as follows:
-
Activation Step: 2-fluoro-4-nitrobenzoic acid is reacted with a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) to form the highly reactive 2-fluoro-4-nitrobenzoyl chloride.[1]
-
Amidation Step: The resulting acyl chloride is then treated with an ammonia source to yield this compound.
Logical Workflow for Amidation
Caption: General workflow for the synthesis of this compound.
Experimental Protocols
Two primary methods for the activation of 2-fluoro-4-nitrobenzoic acid are detailed below. Both protocols are widely used and effective, with the choice often depending on the desired scale, reagent availability, and downstream purification requirements.
Method A: Using Thionyl Chloride (SOCl₂) for Activation
This method is common due to the convenient removal of byproducts (SO₂ and HCl) as gases.[1]
-
Step 1: Acyl Chloride Formation
-
To a solution of 2-fluoro-4-nitrobenzoic acid (1.0 eq) in a suitable anhydrous solvent (e.g., N,N-dimethylformamide - DMF), add thionyl chloride (1.2 eq) dropwise at a reduced temperature, typically between -5°C and 0°C.[2]
-
Stir the reaction mixture at this temperature for approximately 1 hour to ensure complete formation of the acyl chloride.[2] The reaction progress can be monitored by techniques such as TLC or IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
-
-
Step 2: Amidation
-
While maintaining the cold temperature, introduce excess ammonia into the reaction vessel. This can be achieved by bubbling ammonia gas through the solution or by the careful addition of concentrated aqueous ammonia.
-
Allow the reaction to stir for an additional 1-2 hours.[2]
-
Upon completion, the reaction mixture can be worked up by diluting with an organic solvent like ethyl acetate, followed by washing with brine to remove inorganic salts.[2]
-
The organic layer is then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude this compound.[2] Further purification can be achieved by recrystallization.
-
Method B: Using Oxalyl Chloride ((COCl)₂) for Activation
Oxalyl chloride is another effective activating agent, often used with a catalytic amount of DMF. Its byproducts (CO, CO₂, HCl) are also gaseous, simplifying product isolation.[1][3]
-
Step 1: Acyl Chloride Formation
-
Step 2: Amidation
-
Cool the resulting solution containing the acyl chloride back down to 0°C.
-
Bubble ammonia gas through the solution for approximately 2.5 hours.[3]
-
After the reaction is complete, the resulting precipitate (ammonium chloride) can be filtered off.
-
The filtrate is concentrated under reduced pressure to afford the this compound product.
-
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of N-substituted and primary 2-fluoro-4-nitrobenzamides, derived from literature procedures.
| Parameter | Method A (Thionyl Chloride) | Method B (Oxalyl Chloride) | Reference(s) |
| Starting Material | 2-Fluoro-4-nitrobenzoic acid | 2-Fluoro-4-nitrobenzoic acid | [2][3] |
| Activating Agent | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) | [2][3] |
| Amine Source | Methylamine / Ammonia | Ammonia Gas | [2][3] |
| Solvent | DMF | THF | [2][3] |
| Temperature | -5°C to 0°C | 0°C to 20°C | [2][3] |
| Reaction Time | ~2 hours | ~5.5 hours | [2][3] |
| Reported Yield | ~95% (for N-methyl derivative) | Not explicitly reported for amide | [2][4] |
Note: The 95% yield reported for Method A corresponds to the synthesis of N-methyl-2-fluoro-4-nitrobenzamide in a two-step, one-pot procedure.[2][4] Yields for the primary amide are expected to be comparable under optimized conditions.
Visualization of Experimental Workflow
The following diagram illustrates the detailed experimental steps for the synthesis of this compound using the thionyl chloride method.
Synthesis Workflow Diagram
Caption: Step-by-step workflow for the thionyl chloride mediated synthesis.
Safety and Handling
-
Thionyl Chloride and Oxalyl Chloride: Both are corrosive and toxic reagents that react violently with water. They should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Solvents: DMF and THF are flammable and should be handled away from ignition sources. Anhydrous conditions are necessary for the activation step to prevent hydrolysis of the chlorinating agents and the acyl chloride intermediate.
-
Ammonia: Ammonia gas is corrosive and has a pungent odor. Concentrated ammonia solutions are also corrosive. Both should be handled in a fume hood.
Conclusion
The synthesis of this compound from 2-fluoro-4-nitrobenzoic acid is a robust and well-established transformation in organic chemistry. The most effective route involves a two-step process: activation of the carboxylic acid to an acyl chloride using standard chlorinating agents like thionyl chloride or oxalyl chloride, followed by amidation with an ammonia source. This methodology provides high yields and is adaptable for large-scale production, making it highly valuable for professionals in the pharmaceutical and chemical industries.
References
A Comprehensive Technical Guide to 2-Fluoro-4-nitrobenzamide: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-Fluoro-4-nitrobenzamide, a key chemical intermediate in the pharmaceutical industry. The document details its chemical and physical properties, provides a comprehensive experimental protocol for its synthesis, and discusses its significant role in the development of targeted therapeutics, including a detailed look at the mechanism of action of the downstream drug, Enzalutamide.
Chemical and Physical Properties
This compound, with the IUPAC name This compound , is a substituted aromatic amide.[1] Its chemical structure and key physicochemical properties are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₇H₅FN₂O₃ | [1][2][3][4] |
| Molecular Weight | 184.12 g/mol | [1][2][3] |
| CAS Number | 350-32-3 | [1][2][3][4] |
| Appearance | White to light yellow crystalline solid | [5] |
| Melting Point | 161-164 °C | [5] |
| Topological Polar Surface Area | 88.9 Ų | [1] |
| SMILES | C1=CC(=C(C=C1--INVALID-LINK--[O-])F)C(=O)N | [1][3] |
| InChIKey | MPYXSYLXWAVLLK-UHFFFAOYSA-N | [1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from 2-fluoro-4-nitrobenzoic acid. The first step involves the conversion of the carboxylic acid to its more reactive acid chloride derivative, followed by amidation.
Experimental Protocol: Synthesis from 2-Fluoro-4-nitrobenzoic Acid
This protocol outlines a common laboratory-scale synthesis.
Step 1: Synthesis of 2-Fluoro-4-nitrobenzoyl chloride
-
In a round-bottomed flask equipped with a reflux condenser and a gas trap, suspend 2-fluoro-4-nitrobenzoic acid (1 equivalent) in a suitable solvent such as toluene or an excess of thionyl chloride.[5][6][7]
-
Add a catalytic amount of N,N-dimethylformamide (DMF).[5]
-
Add thionyl chloride (SOCl₂) (approximately 1.2-1.5 equivalents) dropwise to the suspension.[5]
-
Heat the reaction mixture to reflux (around 60-80 °C) and maintain for 2-3 hours, or until the evolution of HCl and SO₂ gases ceases.[5][6]
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2-fluoro-4-nitrobenzoyl chloride can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Prepare a solution of concentrated aqueous ammonia (a large excess) in a suitable reaction vessel, cooled in an ice bath.
-
Dissolve the crude 2-fluoro-4-nitrobenzoyl chloride from Step 1 in an inert solvent like acetone or dichloromethane.
-
Add the solution of the acid chloride dropwise to the cold ammonia solution with vigorous stirring.[7] A precipitate of this compound will form immediately.
-
Continue stirring for an additional 30-60 minutes after the addition is complete.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any ammonium chloride.
-
Dry the product, for example, in a vacuum oven at 50-60 °C, to yield this compound as a crystalline solid.
Conclusion
This compound is a fundamentally important chemical intermediate with well-defined properties and established synthetic routes. Its primary significance lies in its role as a precursor in the synthesis of high-value pharmaceuticals, particularly the anti-cancer drug Enzalutamide. A thorough understanding of its chemistry and applications is crucial for professionals engaged in drug discovery and development, especially in the field of oncology. The continued importance of targeting pathways like the androgen receptor signaling cascade ensures that this compound and its derivatives will remain relevant compounds in medicinal chemistry research.
References
- 1. This compound | C7H5FN2O3 | CID 21784094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 350-32-3 | this compound - Synblock [synblock.com]
- 3. chemscene.com [chemscene.com]
- 4. calpaclab.com [calpaclab.com]
- 5. WO2015154730A1 - A process for producing enzalutamide - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents [patents.google.com]
An In-depth Technical Guide to the Safety and Handling of 2-Fluoro-4-nitrobenzamide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for qualified professionals and is based on currently available data. A complete Safety Data Sheet (SDS) for 2-Fluoro-4-nitrobenzamide (CAS No. 350-32-3) was not available at the time of writing. The information herein is compiled from supplier data for this chemical and safety data for structurally similar compounds. All laboratory and handling procedures should be conducted after a thorough, site-specific risk assessment by qualified personnel.
Introduction
This compound is a fluorinated nitroaromatic compound that serves as a key intermediate in organic synthesis, particularly in the development of pharmaceutical agents. Its molecular structure, featuring a nitro group and a fluorine atom, suggests potential reactivity and physiological effects that necessitate careful handling. This guide provides a detailed overview of the known safety and handling precautions for this compound.
Hazard Identification and Classification
Based on available supplier information, this compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1]
GHS Pictogram: [1]
Signal Word: Warning [1]
Hazard Statements (H-Statements): [1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements (P-Statements): [1]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P330: Rinse mouth.
-
P362+P364: Take off contaminated clothing and wash it before reuse.
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Physical and Chemical Properties
A summary of the key physical and chemical properties is presented below.
| Property | Value |
| CAS Number | 350-32-3[1][2][3][4] |
| Molecular Formula | C₇H₅FN₂O₃[1][2][4] |
| Molecular Weight | 184.12 g/mol [1][2] |
| Appearance | Solid (Form may vary) |
| Boiling Point | 317.61°C at 760 mmHg (Predicted)[2] |
Note: Some properties are predicted and have not been experimentally verified.
Handling and Storage
Proper handling and storage are critical to maintaining the integrity of the compound and ensuring laboratory safety.
4.1 Safe Handling:
-
Work in a well-ventilated area, preferably in a certified chemical fume hood.[5]
-
Wear appropriate personal protective equipment (PPE), as detailed in Section 5.0.[5]
-
Use non-sparking tools and prevent electrostatic discharge.[5]
-
Wash hands thoroughly after handling.[6]
-
Do not eat, drink, or smoke in the laboratory area.[6]
4.2 Storage Conditions:
-
Recommended storage temperature is between 2-8°C.[1]
-
Store away from incompatible materials such as strong oxidizing agents, bases, and amines.[6]
Exposure Controls and Personal Protection
Engineering controls and personal protective equipment are essential to minimize exposure.
| Control Parameter | Recommended Measures |
| Engineering Controls | Use in a well-ventilated area. A chemical fume hood is strongly recommended. Ensure eyewash stations and safety showers are readily accessible.[6] |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[5] |
| Skin Protection | Wear chemical-impermeable gloves (e.g., nitrile rubber) inspected prior to use. Wear a lab coat or chemical-resistant clothing to prevent skin exposure.[5][6] |
| Respiratory Protection | If dust is generated or exposure limits are exceeded, use a NIOSH-approved full-face respirator with appropriate cartridges.[5][6] |
| Hygiene Measures | Immediately remove contaminated clothing. Wash hands and face after working with the substance.[7] |
First-Aid Measures
In case of exposure, immediate medical attention is crucial.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[5][6] |
| Skin Contact | Immediately take off contaminated clothing. Wash the affected area with plenty of soap and water. Consult a doctor.[5][6] |
| Eye Contact | Rinse cautiously with pure water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[5][6] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[5] |
Fire-Fighting and Accidental Release Measures
7.1 Fire-Fighting:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5]
-
Specific Hazards: Thermal decomposition can produce hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen fluoride.[6]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][6]
7.2 Accidental Release:
-
Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Avoid dust formation and contact with the substance. Wear appropriate PPE.[5][6]
-
Environmental Precautions: Prevent the chemical from entering drains or waterways.[5][6]
-
Containment and Cleanup: Carefully sweep up or vacuum the spilled solid material, avoiding dust generation. Place in a suitable, closed, and labeled container for disposal.[6]
Experimental Protocols and Logical Workflows
No specific experimental protocols for this compound were found in the public domain. However, its use as an intermediate suggests its application in amidation, reduction, or other functional group transformations. Below is a logical workflow for handling a chemical spill, a critical protocol for any laboratory using such compounds.
Toxicological and Ecological Information
Toxicological Information:
-
The toxicological properties have not been fully investigated.[6]
-
Based on GHS classification, it is considered harmful if swallowed and causes skin, eye, and respiratory irritation.[1]
Ecological Information:
-
No specific data is available. It should not be released into the environment, and discharge into drains must be avoided.[5][6] Chemical waste generators must determine if the discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for complete and accurate classification.[6]
Disposal Considerations
Waste material should be disposed of in accordance with all applicable federal, state, and local environmental regulations.[6] It is recommended to dispose of this substance and its container at a licensed hazardous waste disposal plant.[6] Contaminated packaging should be treated as the product itself.
References
Spectroscopic and Spectrometric Analysis of 2-Fluoro-4-nitrobenzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic and spectrometric data for the compound 2-Fluoro-4-nitrobenzamide (C₇H₅FN₂O₃, CAS: 350-32-3). Due to the limited availability of public domain raw spectral data for this specific molecule, this document presents predicted spectral data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed experimental protocols for acquiring this data are also provided to serve as a practical resource for laboratory professionals.
Predicted Spectral Data
The following tables summarize the anticipated quantitative data for this compound. These values are estimations derived from the analysis of its chemical structure and comparison with similar compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Coupling Constant (J) (Hz) | Assignment |
| ~8.30 | dd | 1H | J(H,H) ≈ 8.8, J(H,F) ≈ 6.0 | Ar-H (ortho to -CONH₂) |
| ~8.15 | dd | 1H | J(H,H) ≈ 8.8, J(H,F) ≈ 2.4 | Ar-H (meta to -CONH₂, ortho to -NO₂) |
| ~7.90 | t | 1H | J(H,H) ≈ 8.8 | Ar-H (meta to -CONH₂, meta to -NO₂) |
| ~7.6 (broad) | s | 1H | - | -CONH₂ |
| ~7.4 (broad) | s | 1H | - | -CONH₂ |
Solvent: DMSO-d₆, Reference: TMS
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) (ppm) | Assignment |
| ~165 | C=O (Amide) |
| ~160 (d, ¹J(C,F) ≈ 250 Hz) | C-F |
| ~148 | C-NO₂ |
| ~135 (d, ³J(C,F) ≈ 8 Hz) | C-CONH₂ |
| ~128 (d, ³J(C,F) ≈ 3 Hz) | Ar-CH |
| ~122 (d, ²J(C,F) ≈ 20 Hz) | Ar-CH |
| ~115 (d, ²J(C,F) ≈ 25 Hz) | Ar-CH |
Solvent: DMSO-d₆, Reference: TMS
Table 3: Predicted FT-IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | N-H Stretch (Amide) |
| 3100-3000 | Medium | C-H Stretch (Aromatic) |
| ~1670 | Strong | C=O Stretch (Amide I) |
| ~1600 | Medium | N-H Bend (Amide II) |
| 1520, 1340 | Strong | N-O Stretch (Nitro group) |
| ~1250 | Medium | C-N Stretch |
| ~1200 | Medium | C-F Stretch |
Sample Preparation: KBr pellet or ATR
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 184 | 100 | [M]⁺ (Molecular Ion) |
| 168 | Moderate | [M - NH₂]⁺ |
| 138 | Moderate | [M - NO₂]⁺ |
| 110 | Low | [M - NO₂ - CO]⁺ |
| 94 | Low | [C₆H₃F]⁺ |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Protocol
-
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.
-
Filter the solution through a pipette with a cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
-
Instrument Parameters:
-
Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
For ¹³C NMR, use proton decoupling (e.g., WALTZ-16) to simplify the spectrum. Typical parameters include a 45-degree pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum and calibrate the chemical shift scale using the internal standard (TMS at 0 ppm) or the residual solvent peak.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants to elucidate the spin-spin coupling network.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Solid Sample Protocol (KBr Pellet)
-
Sample Preparation:
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the mixture into a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The background spectrum is automatically subtracted from the sample spectrum.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Mass Spectrometry (MS)
Electron Ionization (EI) Protocol
-
Sample Introduction:
-
Introduce a small amount of the solid this compound sample into the mass spectrometer via a direct insertion probe or after separation using gas chromatography (GC-MS).
-
For GC-MS, dissolve the sample in a volatile organic solvent (e.g., ethyl acetate or dichloromethane) and inject it into the GC.
-
-
Ionization and Analysis:
-
In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
-
Data Interpretation:
-
Identify the molecular ion peak ([M]⁺) to determine the molecular weight of the compound.
-
Analyze the fragmentation pattern to gain structural information. The fragmentation of aromatic compounds often involves characteristic losses of small neutral molecules or radicals.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic and spectrometric analysis of a chemical compound like this compound.
Solubility Profile of 2-Fluoro-4-nitrobenzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 2-Fluoro-4-nitrobenzamide in common organic solvents. Due to the limited availability of specific quantitative solubility data in published literature, this guide focuses on providing a qualitative understanding based on related compounds and presents a detailed experimental protocol for researchers to determine precise solubility parameters.
Introduction to this compound
This compound is a fluorinated aromatic compound with the chemical formula C₇H₅FN₂O₃. Its structure, featuring a fluorine atom and a nitro group on the benzamide backbone, makes it a valuable intermediate in medicinal chemistry and drug discovery. Understanding its solubility is critical for its use in synthesis, purification, and formulation development.
Qualitative Solubility Data
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Solvent Polarity Index | Predicted Qualitative Solubility | Rationale/Evidence |
| Ethyl Acetate (EtOAc) | 4.4 | Soluble | A related compound, N-(2,6-Dioxo-3-piperidyl)-2-fluoro-4-nitrobenzamide, is recrystallized from an 80% Ethyl Acetate/n-hexanes mixture, suggesting good solubility in Ethyl Acetate.[1] |
| n-Hexane | 0.1 | Sparingly Soluble / Insoluble | The use of n-hexane as an anti-solvent in the recrystallization of a related compound suggests poor solubility.[1] |
| Toluene | 2.4 | Potentially Soluble (especially when heated) | A related compound, 2-fluoro-4-nitrobenzonitrile, has been recrystallized from toluene, indicating that this compound may also exhibit solubility in toluene, particularly at elevated temperatures. |
| Dichloromethane (DCM) | 3.1 | Likely Soluble | Dichloromethane is a common solvent for organic reactions and is likely to dissolve this compound. |
| Methanol (MeOH) | 5.1 | Likely Soluble | Polar protic solvents like methanol are often good solvents for compounds containing amide and nitro functional groups. |
| Water | 10.2 | Insoluble / Very Sparingly Soluble | The organic nature of the molecule suggests low solubility in water. |
Disclaimer: The qualitative solubility predictions are based on data from structurally similar compounds and general principles of organic chemistry. Experimental verification is required for precise solubility determination.
Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method
To obtain precise quantitative solubility data, the equilibrium solubility (shake-flask) method is a widely accepted and reliable technique.[1]
3.1. Materials
-
This compound
-
Selected organic solvents (e.g., Ethyl Acetate, Toluene, Methanol, etc.)
-
Analytical balance
-
Vials with screw caps
-
Shaking incubator or orbital shaker capable of maintaining a constant temperature
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Add a known volume of each selected organic solvent to the respective vials.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.
-
-
Sample Collection and Preparation:
-
After equilibration, visually confirm that excess solid is still present in each vial.
-
Allow the vials to stand undisturbed at the set temperature for a short period to allow the solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pipette. It is crucial not to disturb the solid at the bottom.
-
To remove any remaining microscopic solid particles, centrifuge the collected supernatant.
-
-
Analysis:
-
Accurately dilute the clear supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantify the concentration of this compound in the diluted samples using a validated HPLC or UV-Vis spectrophotometry method.
-
A calibration curve should be prepared using standard solutions of known concentrations of this compound.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula:
Solubility (mg/mL or mol/L) = (Concentration from analysis × Dilution factor)
-
3.3. Experimental Workflow Diagram
Caption: Experimental workflow for the shake-flask solubility determination method.
Conclusion
While direct quantitative solubility data for this compound is sparse, this guide provides valuable qualitative insights and a robust experimental protocol for its determination. The presented shake-flask method is a reliable approach for researchers to generate the precise solubility data needed for their specific applications, from reaction optimization to formulation development. The predicted solubility in common organic solvents serves as a useful starting point for such experimental work.
References
Potential Biological Activities of 2-Fluoro-4-nitrobenzamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-fluoro-4-nitrobenzamide scaffold is a promising starting point for the development of novel therapeutic agents. The presence of a fluorine atom and a nitro group, both of which are known to modulate the physicochemical and biological properties of molecules, makes this class of compounds particularly interesting for medicinal chemistry. This technical guide provides a comprehensive overview of the potential biological activities of this compound derivatives, with a focus on their antimicrobial and anticancer properties. While direct experimental data for a wide range of this compound derivatives is limited in the current literature, this guide synthesizes available information on structurally related compounds to provide insights into their potential efficacy and mechanisms of action.
Data Presentation
The following table summarizes the quantitative biological activity data for a series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives, which are structurally related to the this compound core.
Table 1: Antitubercular Activity of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives
| Compound ID | Substituent (R) | MIC (μg/mL) vs. M. tuberculosis H37Rv |
| 3a | 2-F | 16 |
| 3b | 3-F | 8 |
| 3c | 4-F | 8 |
| 3d | 2-Cl | 16 |
| 3e | 3-Cl | 8 |
| 3f | 4-Cl | 8 |
| 3g | 2-Br | 16 |
| 3h | 3-Br | 8 |
| 3i | 4-Br | 8 |
| 3j | 2-CH₃ | 32 |
| 3k | 3-CH₃ | 16 |
| 3l | 4-CH₃ | 16 |
| 3m | 2-CF₃ | 4 |
| 3n | 3-CF₃ | 8 |
| 3o | 4-CF₃ | 8 |
| 3p | 2-OCH₃ | 64 |
Experimental Protocols
Synthesis of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives
A general method for the synthesis of the derivatives presented in Table 1 involves a two-step process:
-
Synthesis of 2-(3-fluoro-4-nitrophenoxy)acetic acid: 3-Fluoro-4-nitrophenol is reacted with chloroacetic acid in the presence of a base (e.g., sodium hydroxide) in an appropriate solvent (e.g., water or ethanol) under reflux. The resulting product is then acidified to precipitate the 2-(3-fluoro-4-nitrophenoxy)acetic acid.
-
Amide Coupling: The synthesized carboxylic acid is then coupled with a substituted aniline. This can be achieved by first converting the carboxylic acid to its corresponding acid chloride using a chlorinating agent (e.g., thionyl chloride or oxalyl chloride), followed by reaction with the desired aniline in the presence of a base (e.g., triethylamine or pyridine) in an inert solvent (e.g., dichloromethane or tetrahydrofuran).
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the synthesized compounds against various microbial strains can be determined using the broth microdilution method.
-
Preparation of Microbial Inoculum: A standardized inoculum of the test microorganism is prepared from a fresh culture. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard.
-
Serial Dilution of Compounds: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The plates are then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Mandatory Visualization
General synthesis workflow for this compound derivatives.
Workflow for antimicrobial susceptibility testing.
Hypothetical anticancer signaling pathway inhibition.
Discussion of Potential Biological Activities
Antimicrobial Activity
The presence of the nitro group in the this compound scaffold is a key indicator of potential antimicrobial activity. Nitroaromatic compounds are known to exert their antimicrobial effects through various mechanisms, including the generation of reactive nitrogen species that can damage cellular components such as DNA and proteins. The fluorine atom can enhance the lipophilicity and metabolic stability of the molecule, potentially leading to improved cellular uptake and efficacy.
The data presented in Table 1 for structurally related 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives demonstrates that these compounds exhibit significant antitubercular activity. This suggests that derivatives of this compound could also be promising candidates for the development of new antimicrobial agents, particularly against Mycobacterium tuberculosis.
Anticancer Activity
Both fluoro and nitro-substituted aromatic compounds have been extensively investigated for their anticancer properties. The electron-withdrawing nature of these substituents can influence the interaction of the molecule with biological targets. One potential mechanism of action for anticancer activity is the inhibition of protein kinases, which are crucial regulators of cell proliferation, survival, and angiogenesis. As depicted in the hypothetical signaling pathway diagram, this compound derivatives could potentially act as kinase inhibitors, leading to the suppression of cancer cell growth and the induction of apoptosis. Further screening of these derivatives against a panel of cancer cell lines and specific kinases is warranted to explore this potential.
Enzyme Inhibition
Beyond kinase inhibition, the this compound scaffold could be explored for its potential to inhibit other classes of enzymes. The amide functionality can participate in hydrogen bonding interactions within an enzyme's active site, while the fluoro and nitro groups can contribute to binding affinity and specificity.
Conclusion
Derivatives of this compound represent a promising class of compounds with the potential for significant biological activities. The available data on structurally related molecules, particularly their antitubercular effects, highlights the potential of this scaffold in the development of new antimicrobial agents. Furthermore, the known roles of fluoro and nitro groups in modulating biological activity suggest that these derivatives should be investigated for their anticancer and enzyme inhibitory properties. The experimental protocols and workflows provided in this guide offer a framework for the synthesis and evaluation of new this compound derivatives to unlock their full therapeutic potential.
The Strategic Role of 2-Fluoro-4-nitrobenzamide as a Pivotal Chemical Intermediate in Pharmaceutical Synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: 2-Fluoro-4-nitrobenzamide is a versatile chemical intermediate that holds a significant position in the landscape of modern pharmaceutical research and development. Its unique molecular architecture, featuring a fluorine atom, a nitro group, and a benzamide functionality, provides a valuable scaffold for the synthesis of a diverse array of complex organic molecules, particularly active pharmaceutical ingredients (APIs). The strategic placement of these functional groups allows for a wide range of chemical transformations, making it a crucial building block in the construction of novel therapeutic agents. This technical guide delves into the synthesis, key reactions, and applications of this compound, offering detailed experimental protocols and a comprehensive overview of its role as a chemical intermediate.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis. The following table summarizes its key properties.
| Property | Value | Reference |
| CAS Number | 350-32-3 | [1][2] |
| Molecular Formula | C₇H₅FN₂O₃ | [1][2] |
| Molecular Weight | 184.12 g/mol | [1][3] |
| Appearance | Solid | [4] |
| Boiling Point | 317.61°C at 760 mmHg | [1] |
| Storage | Dry, sealed place, 2-8°C | [1][2] |
While comprehensive, publicly available spectroscopic data is limited, some information can be found through chemical suppliers and databases. PubChem, for instance, indicates the availability of ¹⁹F NMR spectra.[3] For research and development purposes, it is recommended to acquire and analyze the full spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) upon sourcing the compound.
Synthesis of this compound: A Multi-step Approach
The synthesis of this compound is typically achieved through a multi-step process commencing from 2-fluoro-4-nitrotoluene. This synthetic pathway involves an oxidation reaction to form the corresponding carboxylic acid, followed by conversion to an acyl chloride and subsequent amidation.
Experimental Protocols
Step 1: Synthesis of 2-Fluoro-4-nitrobenzoic acid from 2-Fluoro-4-nitrotoluene
This initial step involves the oxidation of the methyl group of 2-fluoro-4-nitrotoluene.
-
Reagents and Materials:
-
2-Fluoro-4-nitrotoluene
-
Chromium trioxide (CrO₃)
-
Sulfuric acid (H₂SO₄)
-
Acetic acid (AcOH)
-
Water
-
Appropriate glassware and purification apparatus
-
-
Procedure:
-
In a suitable reaction vessel, a mixture of 2-fluoro-4-nitrotoluene, chromium trioxide, sulfuric acid, and acetic acid is prepared.
-
The reaction mixture is heated to 100°C.
-
The reaction is monitored for completion using an appropriate analytical technique (e.g., TLC or GC).
-
Upon completion, the reaction is worked up by quenching with water and extracting the product.
-
The crude 2-fluoro-4-nitrobenzoic acid is then purified, for example, by recrystallization.[5]
-
Step 2: Synthesis of this compound from 2-Fluoro-4-nitrobenzoic acid
The second step involves the conversion of the carboxylic acid to the primary amide. This is typically achieved by first forming a more reactive acyl chloride intermediate.
-
Reagents and Materials:
-
2-Fluoro-4-nitrobenzoic acid
-
Oxalyl chloride ((COCl)₂)
-
Dimethylformamide (DMF) (catalyst)
-
Tetrahydrofuran (THF)
-
Ammonia (gas or solution in a suitable solvent)
-
Appropriate glassware for handling moisture-sensitive reagents
-
-
Procedure:
-
2-Fluoro-4-nitrobenzoic acid is dissolved in dry THF.
-
A catalytic amount of DMF is added to the solution.
-
Oxalyl chloride is added dropwise to the mixture at 0°C.
-
The reaction is stirred at room temperature until the conversion to the acyl chloride is complete.
-
The resulting solution of 2-fluoro-4-nitrobenzoyl chloride is then cooled to 0°C.
-
Ammonia is bubbled through the solution or added as a solution in a suitable solvent.
-
The reaction is stirred until the formation of this compound is complete.
-
The product is isolated by filtration and purified by washing or recrystallization.[5]
-
Key Reactions of this compound as a Chemical Intermediate
This compound serves as a valuable precursor for the synthesis of other important chemical entities, primarily through the transformation of its amide and nitro functionalities.
Dehydration to 2-Fluoro-4-nitrobenzonitrile
One of the most significant reactions of this compound is its dehydration to form 2-fluoro-4-nitrobenzonitrile. This nitrile is a key intermediate for various pharmaceuticals, including tyrosine kinase inhibitors used in cancer therapy.[5]
Experimental Protocol: Synthesis of 2-Fluoro-4-nitrobenzonitrile
-
Reagents and Materials:
-
This compound
-
Phosphorus pentoxide (P₂O₅)
-
Hexamethyldisiloxane
-
1,2-Dichloroethane
-
Nitrogen atmosphere
-
Appropriate reflux and filtration apparatus
-
-
Procedure:
-
A mixture of this compound, phosphorus pentoxide, and hexamethyldisiloxane is prepared in 1,2-dichloroethane.
-
The reaction mixture is heated to reflux under a nitrogen atmosphere for several hours.
-
The reaction progress is monitored by a suitable analytical method.
-
Upon completion, the mixture is cooled, and the solid byproducts are removed by filtration.
-
The filtrate is concentrated, and the crude 2-fluoro-4-nitrobenzonitrile is purified. A molar yield of 95% has been reported for this transformation.[6]
-
Applications in Pharmaceutical Synthesis
The utility of this compound and its derivatives as intermediates is highlighted by their application in the synthesis of complex drug molecules. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the nitro group can be readily reduced to an amine, providing a point for further molecular elaboration.
While direct applications of this compound in drug synthesis are often proprietary, its N-methylated analog, N-methyl-2-fluoro-4-nitrobenzamide , is a known key intermediate in the synthesis of Enzalutamide . Enzalutamide is a potent androgen receptor inhibitor used in the treatment of castration-resistant prostate cancer.[7] The synthesis of N-methyl-2-fluoro-4-nitrobenzamide follows a similar protocol to the synthesis of the parent amide, substituting ammonia with methylamine in the final amidation step.
Furthermore, the downstream product, 2-fluoro-4-nitrobenzonitrile, is a crucial building block for a class of irreversible tyrosine kinase inhibitors, which are under investigation for the treatment of various cancers and other diseases.[5]
Visualizing the Synthetic Pathways
To better illustrate the synthetic relationships discussed, the following diagrams have been generated using the DOT language.
"2-Fluoro-4-nitrotoluene" [fillcolor="#F1F3F4", fontcolor="#202124"]; "2-Fluoro-4-nitrobenzoic_acid" [fillcolor="#F1F3F4", fontcolor="#202124", label="2-Fluoro-4-nitrobenzoic\nacid"]; "this compound" [fillcolor="#FBBC05", fontcolor="#202124"];
"2-Fluoro-4-nitrotoluene" -> "2-Fluoro-4-nitrobenzoic_acid" [label="Oxidation (CrO3, H2SO4)"]; "2-Fluoro-4-nitrobenzoic_acid" -> "this compound" [label="1. (COCl)2, DMF\n2. NH3"]; }
Figure 1: Synthetic pathway to this compound.
"this compound" [fillcolor="#FBBC05", fontcolor="#202124"]; "2-Fluoro-4-nitrobenzonitrile" [fillcolor="#F1F3F4", fontcolor="#202124"];
"this compound" -> "2-Fluoro-4-nitrobenzonitrile" [label="Dehydration (P2O5)"]; }
Figure 2: Key reaction of this compound.
Conclusion
This compound is a strategically important chemical intermediate with significant applications in the synthesis of pharmaceuticals. Its preparation from readily available starting materials and its versatile reactivity make it an attractive building block for medicinal chemists and process development scientists. The ability to undergo transformations such as dehydration to the corresponding nitrile opens up avenues for the creation of a wide range of complex and biologically active molecules. As the demand for novel therapeutics continues to grow, the role of well-designed chemical intermediates like this compound will undoubtedly remain crucial in the advancement of drug discovery and development.
References
- 1. CAS 350-32-3 | this compound - Synblock [synblock.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound | C7H5FN2O3 | CID 21784094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Fluoro-4-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents [patents.google.com]
- 6. 2-FLUORO-4-NITROBENZONITRILE synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application of 2-Fluoro-4-nitrobenzamide in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-4-nitrobenzamide is a versatile chemical intermediate that has found significant application in medicinal chemistry, primarily as a building block in the synthesis of targeted therapeutics. Its utility stems from the presence of three key functional groups: a fluorine atom, a nitro group, and a benzamide moiety. The electron-withdrawing nature of the fluoro and nitro groups activates the aromatic ring for nucleophilic substitution, while the amide and the reducible nitro group provide handles for a variety of chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound in the development of anticancer agents.
Application 1: Key Intermediate in the Synthesis of Enzalutamide (Androgen Receptor Antagonist)
This compound, or more commonly its precursor 2-fluoro-4-nitrobenzoic acid, is a critical component in the synthesis of Enzalutamide (MDV3100), a potent second-generation androgen receptor (AR) antagonist used in the treatment of castration-resistant prostate cancer (CRPC). The synthesis involves the initial preparation of a key intermediate, 4-amino-2-fluoro-N-methylbenzamide.
Synthetic Workflow Overview
The overall synthetic strategy involves the oxidation of 2-fluoro-4-nitrotoluene to 2-fluoro-4-nitrobenzoic acid, followed by amidation to 2-fluoro-N-methyl-4-nitrobenzamide, and subsequent reduction of the nitro group to yield the pivotal amine intermediate.
Experimental Protocols
Protocol 1: Synthesis of 2-Fluoro-4-nitrobenzoic Acid
This protocol describes the oxidation of 2-fluoro-4-nitrotoluene to 2-fluoro-4-nitrobenzoic acid.
-
Materials:
-
2-Fluoro-4-nitrotoluene
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB) or other phase transfer catalyst
-
Water
-
Concentrated hydrochloric acid (HCl)
-
-
Procedure:
-
In a reaction flask, combine 2-fluoro-4-nitrotoluene (1 equivalent), water, sodium hydroxide, and a phase transfer catalyst like tetrabutylammonium bromide.
-
Heat the mixture with stirring (e.g., to 80-95°C).
-
Add potassium permanganate portion-wise to the heated mixture.
-
Maintain the reaction at an elevated temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the hot reaction mixture to remove manganese dioxide.
-
Cool the filtrate and acidify to pH 2 with concentrated hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to obtain 2-fluoro-4-nitrobenzoic acid.
-
Protocol 2: Synthesis of 2-Fluoro-N-methyl-4-nitrobenzamide
This protocol details the conversion of 2-fluoro-4-nitrobenzoic acid to its corresponding N-methylamide.
-
Materials:
-
2-Fluoro-4-nitrobenzoic acid
-
Thionyl chloride (SOCl₂) or oxalyl chloride
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous solvent (e.g., 1,2-dichloroethane or isopropyl acetate)
-
Methylamine solution (e.g., 40% in water)
-
-
Procedure:
-
Dissolve 2-fluoro-4-nitrobenzoic acid in an anhydrous solvent and add a catalytic amount of DMF.
-
Add thionyl chloride dropwise to the solution and stir at room temperature or gentle heat until the conversion to the acid chloride is complete (monitored by TLC or IR).
-
In a separate vessel, prepare a solution of methylamine in a suitable solvent and cool it.
-
Slowly add the previously prepared acid chloride solution to the cooled methylamine solution, maintaining a low temperature.
-
Stir the reaction mixture for a few hours.
-
After the reaction is complete, the product can be isolated by filtration if it precipitates, or by extraction after quenching the reaction with water.
-
Wash the product and dry to yield 2-fluoro-N-methyl-4-nitrobenzamide.
-
Protocol 3: Synthesis of 4-Amino-2-fluoro-N-methylbenzamide
This protocol describes the reduction of the nitro group of 2-fluoro-N-methyl-4-nitrobenzamide.
-
Materials:
-
2-Fluoro-N-methyl-4-nitrobenzamide
-
Palladium on carbon (Pd/C) catalyst (e.g., 10%)
-
Solvent (e.g., methanol or ethyl acetate)
-
Hydrogen gas source
-
-
Procedure:
-
In a hydrogenation vessel, dissolve 2-fluoro-N-methyl-4-nitrobenzamide in a suitable solvent.
-
Add the Pd/C catalyst to the solution.
-
Pressurize the vessel with hydrogen gas (e.g., 10-20 atmospheres).
-
Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture to remove the catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain 4-amino-2-fluoro-N-methylbenzamide.
-
Androgen Receptor Signaling Pathway and Mechanism of Action of Enzalutamide
Enzalutamide functions by potently and competitively inhibiting the binding of androgens to the androgen receptor. This action prevents the subsequent conformational changes in the receptor, its nuclear translocation, and its binding to androgen response elements (AREs) on DNA, thereby inhibiting the transcription of androgen-dependent genes that promote prostate cancer cell growth and survival.
Application 2: Precursor for Tyrosine Kinase Inhibitors
The 2-fluoro-4-nitrophenyl moiety is a recognized pharmacophore in the design of tyrosine kinase inhibitors (TKIs). The fluorine atom can enhance binding affinity and metabolic stability, while the nitro group can be reduced to an amine, which often serves as a key hydrogen bond donor for interaction with the hinge region of the kinase domain. This compound can be converted to 2-fluoro-4-nitrobenzonitrile, which is a versatile intermediate for the synthesis of various heterocyclic scaffolds used in TKIs.[1]
Synthetic Workflow Overview
A general workflow involves the dehydration of this compound to the corresponding nitrile, which can then be used to construct various kinase inhibitor scaffolds.
Tyrosine Kinase Signaling Pathway and Mechanism of Action
Tyrosine kinases are enzymes that catalyze the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins. This phosphorylation event is a critical step in many signal transduction pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of tyrosine kinase activity is a hallmark of many cancers. TKIs typically act by competing with ATP for binding to the catalytic site of the kinase, thereby preventing phosphorylation and blocking the downstream signaling cascade.
Quantitative Data Summary
While this compound is primarily an intermediate, the biological activity of its downstream products is well-documented.
| Compound | Target | IC₅₀ / Activity | Cell Line / Assay | Reference |
| Enzalutamide | Androgen Receptor | High affinity binding (8-fold higher than bicalutamide) | LNCaP cells | [2] |
| Enzalutamide | Androgen Receptor | Induces tumor regression | Mouse xenograft models | [2] |
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its primary and most well-documented application is in the synthesis of the potent androgen receptor antagonist, Enzalutamide. The synthetic routes are well-established, and the mechanism of action of the final drug product is thoroughly understood. Furthermore, its derivatives serve as important precursors for the development of other targeted therapies, such as tyrosine kinase inhibitors, highlighting its broader potential in drug discovery. The protocols and pathways detailed in this document provide a foundational resource for researchers engaged in the synthesis and evaluation of novel therapeutic agents.
References
Application Notes: 2-Fluoro-4-nitrobenzamide as a Versatile Building Block for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-4-nitrobenzamide is a valuable and versatile building block in medicinal chemistry, particularly in the synthesis of targeted kinase inhibitors. The presence of a fluorine atom at the 2-position and a nitro group at the 4-position of the benzamide scaffold provides a unique chemical handle for the construction of complex molecular architectures. The electron-withdrawing nature of the nitro group activates the C-F bond for nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of various amine-containing fragments. This key reaction enables the synthesis of a diverse library of N-aryl-2-aminobenzamide derivatives, a common scaffold in many kinase inhibitors. Subsequent reduction of the nitro group to an amine provides an additional point for diversification.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of potential kinase inhibitors. A representative example targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway is presented.
Key Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)
The primary synthetic route for elaborating the this compound core involves a nucleophilic aromatic substitution reaction. In this reaction, the electron-deficient aromatic ring allows for the displacement of the fluoride ion by a nucleophile, typically an amine. This reaction is highly efficient and tolerant of a wide range of functional groups, making it ideal for the construction of kinase inhibitor libraries.
Diagram: General Synthetic Workflow
Caption: General workflow for synthesizing kinase inhibitors from this compound.
Experimental Protocols
Protocol 1: Synthesis of a Representative N-Substituted-2-amino-4-nitrobenzamide Intermediate
This protocol describes the synthesis of a hypothetical intermediate, N-(4-(4-methylpiperazin-1-yl)phenyl)-4-nitro-2-aminobenzamide, via an SNAr reaction.
Materials:
-
This compound
-
4-(4-Methylpiperazin-1-yl)aniline
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), 4-(4-methylpiperazin-1-yl)aniline (1.1 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the this compound.
-
Heat the reaction mixture to 120 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of water).
-
Combine the organic layers and wash with brine (2 x volume of water).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the desired product.
Protocol 2: Reduction of the Nitro Group
This protocol describes the reduction of the nitro group to a primary amine.
Materials:
-
N-(4-(4-methylpiperazin-1-yl)phenyl)-4-nitro-2-aminobenzamide
-
Iron powder (Fe)
-
Ammonium chloride (NH4Cl)
-
Ethanol
-
Water
-
Celite
Procedure:
-
To a round-bottom flask, add the nitro-containing intermediate (1.0 eq), ethanol, and water (typically in a 4:1 to 5:1 ratio).
-
Add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and filter through a pad of Celite, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the remaining aqueous solution with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the diamino product, which can often be used in the next step without further purification.
Target Signaling Pathway: EGFR Signaling Cascade
Many kinase inhibitors derived from benzamide scaffolds target receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR). Constitutive activation of the EGFR signaling pathway is a hallmark of various cancers. The synthesized inhibitors can act as ATP-competitive inhibitors, blocking the downstream signaling cascade that promotes cell proliferation and survival.
Diagram: EGFR Signaling Pathway and Inhibition
Caption: Simplified EGFR signaling pathway and the point of inhibition by a kinase inhibitor.
Data Presentation: Hypothetical Kinase Inhibitor Profile
The following table summarizes hypothetical in vitro activity data for a kinase inhibitor synthesized from this compound. This data is for illustrative purposes to demonstrate how results would be presented.
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Cellular IC50 (nM) |
| FNB-KI-01 | EGFR (wild-type) | 15 | A431 | 85 |
| FNB-KI-01 | EGFR (L858R mutant) | 5 | HCC827 | 25 |
| FNB-KI-01 | HER2 | 120 | SK-BR-3 | >1000 |
| FNB-KI-01 | Abl | >5000 | K562 | >5000 |
Conclusion
This compound serves as an excellent starting material for the synthesis of potential kinase inhibitors through a robust and versatile SNAr reaction. The presented protocols and workflow provide a solid foundation for researchers to explore the synthesis of novel bioactive molecules targeting various kinase signaling pathways implicated in diseases such as cancer. The ability to easily introduce diverse chemical moieties allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity.
Application Notes and Protocols: Synthesis of 2-Amino-4-nitrobenzamide via Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of 2-amino-4-nitrobenzamide from 2-fluoro-4-nitrobenzamide via a nucleophilic aromatic substitution (SNA) reaction. The protocol is adapted from established procedures for similar amination reactions on activated aromatic systems. Included are reagent and equipment specifications, a step-by-step procedure, and methods for product isolation and characterization. Additionally, quantitative data is presented in tabular format, and the experimental workflow is visualized using a Graphviz diagram.
Introduction
2-Amino-4-nitrobenzamide is a valuable chemical intermediate in the synthesis of various heterocyclic compounds and is of interest to researchers in medicinal chemistry and drug development. The presence of both an amino and a nitro group on the benzamide scaffold makes it a versatile building block for further chemical modifications. The synthesis route described herein involves the displacement of a fluorine atom from this compound with an amino group using aqueous ammonia. The reaction is facilitated by the electron-withdrawing effects of the nitro and amide groups, which activate the aromatic ring towards nucleophilic attack.
Physicochemical and Safety Data
A summary of the key physicochemical properties and safety information for the reactants and product is provided below. It is imperative to consult the full Safety Data Sheet (SDS) for each chemical before commencing any experimental work.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | CAS Number |
| This compound | C₇H₅FN₂O₃ | 184.13 | Pale yellow solid | 145-149 | 350-32-3 |
| Aqueous Ammonia (28-30%) | NH₃ | 17.03 (anhydrous) | Colorless liquid | - | 1336-21-6 |
| 2-Amino-4-nitrobenzamide | C₇H₇N₃O₃ | 181.15 | Yellow to orange solid | 222-224[1] | 31930-18-4 |
Safety Precautions:
-
This compound: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Aqueous Ammonia: Corrosive and causes severe skin burns and eye damage. It is also toxic if inhaled. All manipulations should be performed in a well-ventilated fume hood.
-
Pressure Reaction: This reaction is conducted at elevated temperatures and pressures. A pressure vessel rated for the reaction conditions must be used, and appropriate safety precautions for high-pressure reactions must be followed.
Experimental Protocol
This protocol is adapted from a procedure for a similar nucleophilic aromatic substitution reaction.[2]
Materials:
-
This compound (1.0 eq)
-
Aqueous ammonia (28-30% solution)
-
Deionized water
-
Ethanol (for recrystallization)
Equipment:
-
Pressure vessel (autoclave) equipped with a stirrer and temperature control
-
Heating mantle or oil bath
-
Buchner funnel and filter flask
-
Standard laboratory glassware
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer
-
IR spectrometer
Procedure:
-
Reaction Setup: In a suitable pressure vessel, combine this compound and a significant excess of aqueous ammonia (28-30%). A solvent such as ethanol may be used to improve solubility, but the reaction can also be run in neat aqueous ammonia.
-
Reaction Conditions: Seal the pressure vessel and heat the mixture to 120-135°C with vigorous stirring. Maintain this temperature for 15-20 hours. The pressure inside the vessel will increase due to the heating of the aqueous ammonia solution.
-
Work-up: After the reaction is complete, cool the vessel to room temperature. A solid precipitate should be present. Carefully vent the pressure vessel in a fume hood.
-
Product Isolation: Transfer the reaction mixture to a beaker and dilute with deionized water to ensure complete precipitation of the product.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with deionized water until the filtrate is neutral.
-
Drying: Dry the crude product in a vacuum oven at 60-70°C until a constant weight is achieved.
-
Purification: The crude 2-amino-4-nitrobenzamide can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield a yellow to orange crystalline solid.
Characterization Data
The identity and purity of the synthesized 2-amino-4-nitrobenzamide should be confirmed by standard analytical techniques.
| Analysis | Expected Results |
| Melting Point | 222-224 °C[1] |
| ¹H NMR | Expected chemical shifts (ppm) in DMSO-d₆: Aromatic protons, protons of the primary amine and amide groups. |
| ¹³C NMR | Expected chemical shifts (ppm) in DMSO-d₆: Aromatic carbons, carbonyl carbon. |
| IR Spectroscopy | Expected absorption bands (cm⁻¹) for N-H stretching (amine and amide), C=O stretching (amide), and N-O stretching (nitro group). |
Experimental Workflow Diagram
Caption: A flowchart illustrating the key steps in the synthesis of 2-amino-4-nitrobenzamide.
Reaction Mechanism
The reaction proceeds via a nucleophilic aromatic substitution (SNA) mechanism, which is typical for reactions of this type.
Caption: A simplified diagram showing the proposed nucleophilic aromatic substitution mechanism.
References
Application Notes and Protocols: Synthesis of 2-Fluoro-4-nitrobenzonitrile via Dehydration of 2-Fluoro-4-nitrobenzamide using Phosphorus Pentoxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-4-nitrobenzonitrile is a key pharmaceutical intermediate in the synthesis of various therapeutic agents, notably as an irreversible inhibitor of tyrosine kinases, which are implicated in diseases such as cancer, atherosclerosis, and psoriasis.[1] The conversion of 2-Fluoro-4-nitrobenzamide to its corresponding nitrile is a critical step in the production of this valuable building block. Phosphorus pentoxide (P₄O₁₀) is a highly effective and potent dehydrating agent for this transformation, efficiently converting primary amides to nitriles.[2][3][4][5] This document provides detailed protocols and application notes for this reaction, intended for use by researchers and professionals in drug development and organic synthesis.
Reaction Overview
The reaction involves the dehydration of this compound using phosphorus pentoxide to yield 2-Fluoro-4-nitrobenzonitrile. Phosphorus pentoxide is a powerful desiccant that facilitates the removal of a water molecule from the amide functional group.[2][6]
Chemical Equation:
Quantitative Data Summary
The following table summarizes the key quantitative data for the reactants and product involved in the synthesis of 2-Fluoro-4-nitrobenzonitrile.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₇H₅FN₂O₃ | 184.12 | 350-32-3 |
| Phosphorus pentoxide | P₄O₁₀ | 283.89 | 1314-56-3 |
| 2-Fluoro-4-nitrobenzonitrile | C₇H₃FN₂O₂ | 166.11 | 34667-88-4 |
Experimental Protocol
This protocol is based on established laboratory procedures for the synthesis of 2-Fluoro-4-nitrobenzonitrile.[7][8]
Materials:
-
Phosphorus pentoxide/hexamethyldisiloxane mixture
-
Nitrogen gas supply
-
Standard reflux apparatus
-
Filtration apparatus (silicone plug)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine this compound (0.83 g, 4.6 mmol) and a mixture of phosphorus pentoxide/hexamethyldisiloxane in 1,2-dichloroethane (20 mL).[7][8]
-
Reaction Conditions: Heat the mixture to reflux at 100 °C under a nitrogen atmosphere for 4 hours.[7][8]
-
Workup and Purification:
-
Product Isolation: Combine the methanol/chloroform washings and concentrate the solution under reduced pressure using a rotary evaporator.[7][8]
-
Product Characterization: The resulting product, 2-fluoro-4-nitrobenzonitrile, is obtained as a beige solid (0.71 g, 95% yield).[7][8] Characterization can be performed using ¹H NMR spectroscopy. The expected peaks in DMSO-d6 are: δ 8.46 (dd, J = 9.5, 2.0 Hz, 1H), 8.37-8.22 (m, 2H).[7][8]
Visualizations
The following diagrams illustrate the logical flow of the synthesis and a general experimental workflow.
Caption: Logical flow of the dehydration reaction.
Caption: Step-by-step experimental workflow.
Application in Drug Development
2-Fluoro-4-nitrobenzonitrile serves as a crucial building block in the synthesis of targeted therapeutics. Its utility is particularly noted in the development of irreversible tyrosine kinase inhibitors.[1] Tyrosine kinases are enzymes that play a pivotal role in cellular signaling pathways controlling growth, differentiation, and proliferation. Dysregulation of these pathways is a hallmark of many cancers and other proliferative diseases. The fluoro and nitro functionalities on the benzonitrile scaffold provide reactive handles for medicinal chemists to elaborate the molecule into potent and selective inhibitors. The nitrile group itself can be a key pharmacophoric element or a precursor for other functional groups.
While a specific signaling pathway diagram for a drug derived from 2-Fluoro-4-nitrobenzonitrile would be proprietary to the drug's development, a generalized representation of tyrosine kinase signaling is provided below to illustrate the context of its application.
Caption: Generalized tyrosine kinase signaling pathway.
References
- 1. CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents [patents.google.com]
- 2. Phosphorus pentoxide - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. youtube.com [youtube.com]
- 5. byjus.com [byjus.com]
- 6. Phosphorus Pentoxide - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-FLUORO-4-NITROBENZONITRILE synthesis - chemicalbook [chemicalbook.com]
- 8. 2-FLUORO-4-NITROBENZONITRILE | 34667-88-4 [chemicalbook.com]
Application Notes and Protocols: 2-Fluoro-4-nitrobenzamide as a Precursor for Pharmaceutical Ingredients
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures and data on the utilization of 2-fluoro-4-nitrobenzamide and its derivatives as key precursors in the synthesis of significant active pharmaceutical ingredients (APIs). The following sections outline the synthesis of a crucial intermediate for the anticancer drug Enzalutamide and an intermediate for potential tyrosine kinase inhibitors.
Application 1: Synthesis of a Key Precursor for Enzalutamide
Enzalutamide is a potent androgen receptor (AR) inhibitor used in the treatment of castration-resistant prostate cancer. A critical intermediate in its synthesis is 4-amino-2-fluoro-N-methylbenzamide. The following protocols detail the synthetic route starting from 2-fluoro-4-nitrotoluene, which involves the formation of N-methyl-2-fluoro-4-nitrobenzamide.
Signaling Pathway: Androgen Receptor Inhibition by Enzalutamide
Enzalutamide functions by potently and competitively inhibiting the binding of androgens to the androgen receptor. This action prevents the nuclear translocation of the receptor, its binding to DNA, and the subsequent recruitment of coactivators, thereby disrupting the signaling pathway that promotes the growth of prostate cancer cells.
Experimental Workflow: Synthesis of 4-amino-2-fluoro-N-methylbenzamide
The overall workflow for the synthesis of the Enzalutamide precursor involves three main steps: oxidation of 2-fluoro-4-nitrotoluene, amidation of the resulting carboxylic acid, and reduction of the nitro group.
Quantitative Data
| Step | Product | Starting Material | Reagents | Yield (%) | Purity (%) | Reference |
| 1 | 2-Fluoro-4-nitrobenzoic acid | 2-Fluoro-4-nitrotoluene | KMnO4, NaOH, Phase Transfer Catalyst | 74.2 | >98 | [1] |
| 2 | N-methyl-2-fluoro-4-nitrobenzamide | 2-Fluoro-4-nitrobenzoic acid | Thionyl chloride, Methylamine | 95.9 | - | [1] |
| 3 | 4-Amino-2-fluoro-N-methylbenzamide | N-methyl-2-fluoro-4-nitrobenzamide | Pd/C, H2 | 98.1 | 98.6 | [2] |
| Overall | 4-Amino-2-fluoro-N-methylbenzamide | 2-Fluoro-4-nitrotoluene | - | ~68.7 | - | [2] |
Experimental Protocols
Step 1: Synthesis of 2-Fluoro-4-nitrobenzoic acid [1]
-
Materials:
-
2-Fluoro-4-nitrotoluene (31.1 g, 0.2 mol)
-
Sodium hydroxide (20.0 g, 0.50 mol)
-
Tetrabutylammonium chloride (6.22 g, 0.022 mol)
-
Potassium permanganate (64.8 g, 0.41 mol)
-
Water (500 ml)
-
Concentrated hydrochloric acid
-
-
Procedure:
-
In a 1 L reaction flask, add 2-fluoro-4-nitrotoluene, water, sodium hydroxide, and tetrabutylammonium chloride.
-
Stir the mixture evenly and heat to 80°C.
-
Slowly add potassium permanganate in batches while stirring.
-
Increase the temperature to 95°C and continue the reaction for 16 hours, monitoring by TLC.
-
After the reaction is complete, filter the hot solution to remove manganese dioxide.
-
Cool the filtrate and adjust the pH to 2 with concentrated hydrochloric acid to precipitate the product.
-
Filter the white precipitate, wash with water, and dry to obtain 2-fluoro-4-nitrobenzoic acid.
-
Step 2: Synthesis of N-methyl-2-fluoro-4-nitrobenzamide [1]
-
Materials:
-
2-Fluoro-4-nitrobenzoic acid (27.5 g, 0.148 mol)
-
1,2-Dichloroethane (275 ml)
-
N,N-Dimethylformamide (1.38 ml)
-
Thionyl chloride (26.3 g, 0.22 mol)
-
Methylamine gas (6.9 g, 0.22 mol)
-
Water
-
-
Procedure:
-
In a 1 L reaction flask, add 2-fluoro-4-nitrobenzoic acid, 1,2-dichloroethane, and N,N-dimethylformamide.
-
Add thionyl chloride dropwise and stir at room temperature for 30 minutes.
-
Reflux the mixture at 85°C for 5 hours.
-
Cool the reaction mixture in an ice-water bath to -3°C.
-
Bubble methylamine gas into the solution until it becomes alkaline and continue the reaction for 1.5 hours.
-
Remove 1,2-dichloroethane under reduced pressure.
-
Add water (250 ml) to the residue, stir, and filter the resulting solid.
-
Dry the solid to obtain N-methyl-2-fluoro-4-nitrobenzamide.
-
Step 3: Synthesis of 4-Amino-2-fluoro-N-methylbenzamide [2]
-
Materials:
-
N-methyl-2-fluoro-4-nitrobenzamide (23.5 g, 0.118 mol)
-
Ethyl acetate (350 ml)
-
10% Pd/C catalyst (1.4 g)
-
Hydrogen gas
-
-
Procedure:
-
In a suitable pressure reactor, dissolve N-methyl-2-fluoro-4-nitrobenzamide in ethyl acetate.
-
Add the 10% Pd/C catalyst.
-
Remove oxygen from the reactor and introduce hydrogen gas to a pressure of 10 atmospheres.
-
Stir the reaction at room temperature for 12 hours.
-
After the reaction is complete, filter to recover the Pd/C catalyst.
-
Evaporate the ethyl acetate from the filtrate under reduced pressure to obtain 4-amino-2-fluoro-N-methylbenzamide as an off-white solid.
-
Application 2: Synthesis of an Intermediate for Tyrosine Kinase Inhibitors
2-Fluoro-4-nitrobenzonitrile is a valuable intermediate in the synthesis of various pharmaceutical compounds, including irreversible tyrosine kinase inhibitors used in the treatment of diseases such as cancer.[3][4] This intermediate can be synthesized from this compound.
Signaling Pathway: General Receptor Tyrosine Kinase (RTK) Signaling
Receptor tyrosine kinases are cell surface receptors that play a crucial role in cellular signaling. Upon ligand binding, these receptors dimerize and autophosphorylate on tyrosine residues, creating docking sites for downstream signaling proteins. This initiates intracellular signaling cascades, such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which regulate cell proliferation, survival, and differentiation. Aberrant RTK signaling is a common driver of cancer.
Experimental Workflow: Synthesis of 2-Fluoro-4-nitrobenzonitrile
The synthesis of 2-fluoro-4-nitrobenzonitrile from this compound is a dehydration reaction.
Quantitative Data
| Product | Starting Material | Reagents | Yield (%) | Reference |
| 2-Fluoro-4-nitrobenzonitrile | This compound | Phosphorus pentoxide/hexamethyldisiloxane | 95 | [3][5][6] |
Experimental Protocol
Synthesis of 2-Fluoro-4-nitrobenzonitrile [5][6]
-
Materials:
-
This compound (0.83 g, 4.6 mmol)
-
Phosphorus pentoxide/hexamethyldisiloxane
-
1,2-Dichloroethane (20 mL)
-
Hexane
-
5% Methanol/chloroform mixture
-
-
Procedure:
-
In a reaction vessel, create a mixture of this compound and phosphorus pentoxide/hexamethyldisiloxane in 1,2-dichloroethane.
-
Heat the mixture to reflux at 100°C for 4 hours under a nitrogen atmosphere.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a silicone plug.
-
Wash the filtered solid first with hexane (200 mL) and then with a 5% methanol/chloroform mixture (400 mL).
-
Combine the methanol/chloroform washings and concentrate under reduced pressure to obtain 2-fluoro-4-nitrobenzonitrile as a beige solid.
-
References
- 1. CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2- - Google Patents [patents.google.com]
- 2. CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide - Google Patents [patents.google.com]
- 3. CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. 2-FLUORO-4-NITROBENZONITRILE synthesis - chemicalbook [chemicalbook.com]
- 6. 2-FLUORO-4-NITROBENZONITRILE CAS#: 34667-88-4 [amp.chemicalbook.com]
Synthetic Routes to 2-Fluoro-4-nitrobenzonitrile from 2-Fluoro-4-nitrobenzamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical synthesis of 2-fluoro-4-nitrobenzonitrile, a key intermediate in pharmaceutical development, from 2-fluoro-4-nitrobenzamide. The primary transformation discussed is the dehydration of the benzamide, for which several effective reagents and protocols are presented and compared.
Introduction
The conversion of primary amides to nitriles is a fundamental transformation in organic synthesis. For the synthesis of 2-fluoro-4-nitrobenzonitrile, an important building block in the development of therapeutic agents, the dehydration of this compound is a common and efficient route. This document outlines various established methods for this dehydration, providing detailed experimental protocols and a comparative summary of their effectiveness. The choice of dehydrating agent can significantly impact yield, purity, reaction conditions, and scalability, making a comparative analysis crucial for process optimization in a research and drug development setting.
Comparative Analysis of Dehydration Methods
Several reagents are known to effect the dehydration of primary amides to nitriles. The selection of the most appropriate method depends on factors such as substrate tolerance, desired yield, and operational simplicity. Below is a summary of quantitative data for different synthetic routes.
| Dehydrating Agent | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phosphorus Pentoxide/Hexamethyldisiloxane | This compound | 1,2-Dichloroethane | 100 | 4 | 95 | [1][2] |
| Trifluoroacetic Anhydride/Triethylamine | This compound | Tetrahydrofuran | 20 | 16 | N/A | |
| Thionyl Chloride | 2-Chloro-4-nitrobenzamide | Benzene | Reflux | 3 | 79 | [3] |
Note: Yield for the trifluoroacetic anhydride method was not explicitly reported in the available literature for this specific substrate.
Experimental Protocols
Detailed methodologies for the key dehydration reactions are provided below.
Protocol 1: Dehydration using Phosphorus Pentoxide/Hexamethyldisiloxane
This method is highly effective, providing a high yield of the desired product.[1][2]
Materials:
-
This compound
-
Phosphorus pentoxide
-
Hexamethyldisiloxane
-
1,2-Dichloroethane
-
Hexane
-
Methanol
-
Chloroform
-
Nitrogen gas
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Filtration apparatus (silicone plug)
-
Rotary evaporator
Procedure:
-
To a solution of this compound (0.83 g, 4.6 mmol) in 1,2-dichloroethane (20 mL) in a round-bottom flask, add phosphorus pentoxide and hexamethyldisiloxane.
-
The reaction mixture is heated to reflux at 100 °C under a nitrogen atmosphere for 4 hours.
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
The cooled mixture is filtered through a silicone plug.
-
The filter cake is washed first with hexane (200 mL) and then with a 5% methanol/chloroform mixture (400 mL).
-
The methanol/chloroform washings are combined and concentrated under reduced pressure using a rotary evaporator to yield 2-fluoro-4-nitrobenzonitrile as a beige solid (0.71 g, 95% yield).[1][2]
Protocol 2: Dehydration using Trifluoroacetic Anhydride and Triethylamine
This method utilizes the highly reactive trifluoroacetic anhydride to effect the dehydration under milder temperature conditions.
Materials:
-
This compound
-
Trifluoroacetic anhydride ((CF3CO)2O)
-
Triethylamine (Et3N)
-
Tetrahydrofuran (THF)
-
Standard glassware for organic synthesis
-
Magnetic stirrer
Procedure:
-
In a suitable reaction vessel, dissolve this compound in tetrahydrofuran.
-
Add triethylamine to the solution.
-
Cool the mixture and add trifluoroacetic anhydride dropwise.
-
Allow the reaction to stir at 20 °C for 16 hours.
-
Work-up of the reaction mixture involves quenching with water, extraction with an organic solvent, and purification by standard methods such as chromatography or recrystallization.
Protocol 3: Dehydration using Thionyl Chloride (Analogous Procedure)
This protocol is for the synthesis of the structurally similar 2-chloro-4-nitrobenzonitrile and can be adapted for this compound. Thionyl chloride is a common and cost-effective dehydrating agent.[3]
Materials:
-
2-Chloro-4-nitrobenzamide (or this compound)
-
Thionyl chloride (SOCl2)
-
Benzene
-
Diluted sodium hydroxide solution
-
Anhydrous sodium sulfate
-
Methanol (for recrystallization)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Distillation apparatus
Procedure:
-
To 2-chloro-4-nitrobenzamide (200 g, 1 mol), add thionyl chloride (1000 g, 8.4 mol) while warming the mixture.
-
Reflux the mixture for approximately 3 hours.
-
After the reaction is complete, remove the excess thionyl chloride by distillation.
-
To the cold residue, add benzene (500 mL) to extract the product.
-
Wash the benzene extract with a diluted sodium hydroxide solution and then with water until neutral.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Distill off the benzene, and recrystallize the crude product from methanol to yield 2-chloro-4-nitrobenzonitrile (145 g, 79% yield).[3]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the chemical transformation and a general experimental workflow for the synthesis of 2-fluoro-4-nitrobenzonitrile.
Caption: Chemical transformation from amide to nitrile.
Caption: General experimental workflow for synthesis.
Discussion
The dehydration of this compound to 2-fluoro-4-nitrobenzonitrile can be achieved through various synthetic routes. The choice of method will be dictated by the specific requirements of the synthesis, including scale, available equipment, and cost considerations.
The use of phosphorus pentoxide with hexamethyldisiloxane provides the highest reported yield for this transformation and is a robust method.[1][2] The workup is relatively straightforward, involving filtration and concentration.
Trifluoroacetic anhydride is a powerful dehydrating agent that can be used under milder conditions. However, it is more expensive and can be corrosive. The use of a base like triethylamine is necessary to neutralize the trifluoroacetic acid byproduct.
Thionyl chloride is a common and inexpensive reagent for amide dehydration. While a specific protocol for this compound is not detailed in the searched literature, the successful synthesis of the analogous 2-chloro-4-nitrobenzonitrile with a good yield suggests its applicability.[3] Caution must be exercised due to the evolution of HCl and SO2 gases.
Oxalyl chloride , often used in combination with a catalyst in Appel-type reactions, offers a rapid and mild method for amide dehydration. These reactions are often complete in a short amount of time at room temperature. While a specific protocol for the target molecule was not found, this reagent remains a viable option for exploration, particularly when mild conditions are paramount.
Conclusion
For the synthesis of 2-fluoro-4-nitrobenzonitrile from this compound, the phosphorus pentoxide/hexamethyldisiloxane method is recommended for its high yield and well-documented protocol. Alternative methods using trifluoroacetic anhydride or thionyl chloride are also effective and may be considered based on specific laboratory needs and constraints. Researchers and drug development professionals should select the synthetic route that best aligns with their project goals, taking into account factors such as yield, purity, cost, and safety.
References
Application Notes and Protocols: Synthesis of Novel Anti-Cancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the synthesis and evaluation of novel anti-cancer agents. The focus is on compounds that have shown promise in preclinical studies, targeting key signaling pathways involved in cancer progression.
Introduction to Novel Synthetic Anti-Cancer Agents
The landscape of cancer therapy is continually evolving, with a significant shift from conventional cytotoxic agents to targeted therapies.[1] This transition is driven by a deeper understanding of the molecular biology of cancer, enabling the design and synthesis of compounds that specifically interact with targets within cancer cells.[2] Organic synthesis plays a pivotal role in this process, allowing for the creation of novel molecules and the modification of existing ones to enhance efficacy and reduce side effects.[]
Recent advancements have seen the development of various classes of compounds, including those targeting critical signaling pathways like PI3K/AKT/mTOR and Ras/MAPK, which are frequently dysregulated in cancer.[4][5] Natural products and their synthetic analogs also continue to be a rich source of inspiration for new anti-cancer drugs.[6] This document will focus on a selection of recently developed synthetic compounds, detailing their synthesis, in vitro efficacy, and the methodologies used for their evaluation.
Data Presentation: In Vitro Cytotoxicity of Synthesized Compounds
The following tables summarize the in vitro anti-cancer activity of several novel synthetic compounds against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.
Table 1: In Vitro Cytotoxicity (IC50, µM) of Thiophenyl Thienopyrimidinone Derivatives against MCF-7 Breast Cancer Cells [7]
| Compound | IC50 (µM) ± SD |
| Cisplatin | 13.34 ± 0.11 |
| Milaplatin | 18.43 ± 0.13 |
| Compound 3 | 8.21 ± 0.09 |
| Compound 4 | 7.54 ± 0.08 |
| Compound 5 | 6.87 ± 0.07 |
| Compound 6 | 5.43 ± 0.06 |
| Compound 7 | 4.89 ± 0.05 |
| Compound 8 | 4.12 ± 0.04 |
| Compound 9 | 3.56 ± 0.03 |
| Compound 10 | 3.98 ± 0.04 |
| Compound 11 | 2.78 ± 0.02 |
| Compound 12 | 2.15 ± 0.02 |
| Compound 13 | 1.87 ± 0.01 |
| Compound 14 | 1.54 ± 0.01 |
| Compound 15 | 1.21 ± 0.01 |
Table 2: In Vitro Cytotoxicity (IC50, nM) of (20S)-10,11-Methylenedioxy-Camptothecin Heterocyclic Derivatives against A549 Lung Cancer Cells [8]
| Compound | IC50 (nM) ± SD |
| FL118 | 14.01 ± 1.23 |
| 12a | 4.56 ± 0.38 |
| 12b | 3.87 ± 0.29 |
| 12c | 2.15 ± 0.17 |
| 12d | 1.89 ± 0.15 |
| 12e | 1.37 ± 0.11 |
| 12f | 38.71 ± 3.12 |
| 12g | 25.43 ± 2.01 |
Experimental Protocols
Chemical Synthesis Protocol: Synthesis of a Thiophenyl Thienopyrimidinone Derivative (Compound 12)[7]
This protocol describes the synthesis of 3-(2-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)-5-(thiophen-2-yl)thieno-[2,3-d]pyrimidin-4(3H)-one (Compound 12), a novel derivative with potent anti-cancer activity.
Materials:
-
Compound 4 (acetohydrazide derivative)
-
Ethylacetoacetate
-
Ethanolic sodium hydroxide
-
Dioxane
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
A mixture of compound 4 (1 mmol, 306 mg) and ethylacetoacetate (1 mmol, 130 mg) in ethanolic sodium hydroxide (0.5 mmol/50 mL) is placed in a round-bottom flask.[7]
-
The mixture is refluxed with stirring for 6 hours.[7]
-
After cooling, the precipitate is collected by filtration.
-
The collected solid is crystallized from dioxane to yield the pure pyrazole derivative 12 .[7]
-
Yield: 80%; m.p. 225–227 °C.[7]
Biological Assay Protocol: MTT Assay for Cell Viability[9]
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7)
-
96-well plates
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 4 × 10³ to 5 × 10³ cells per well and allow them to adhere overnight.
-
Expose the cells to different concentrations of the test compounds (e.g., 0, 0.01, 0.1, 0.5, 1, 5, or 10 µmol/L) for 72 hours.[9]
-
After the incubation period, add 10 µL of MTT solution to each well.[9]
-
Incubate the plates for 2-4 hours at 37°C.[9]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell survival relative to the untreated control cells.
Visualizations: Signaling Pathways and Experimental Workflows
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling pathway that regulates cell growth, proliferation, and survival.[4] Its frequent activation in various cancers makes it a prime target for anti-cancer drug development.[4]
Caption: The PI3K/AKT/mTOR signaling cascade.
Experimental Workflow: Synthesis and In Vitro Evaluation of an Anti-Cancer Agent
This workflow outlines the key steps involved from the synthesis of a novel compound to its initial biological evaluation.
Caption: Workflow for synthesis and in vitro testing.
References
- 1. mdpi.com [mdpi.com]
- 2. alliedacademies.org [alliedacademies.org]
- 4. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecules | Special Issue : Targeting Cell Signaling Pathways in Anticancer Drug Design and Development [mdpi.com]
- 6. Natural Products and Synthetic Analogs as a Source of Antitumor Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis, and In Vitro/In Vivo Anti-Cancer Activities of Novel (20S)-10,11-Methylenedioxy-Camptothecin Heterocyclic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Fluoro-4-nitrobenzamide
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Fluoro-4-nitrobenzamide for improved yields.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and its immediate precursors.
| Issue | Potential Cause | Recommended Action |
| Low Yield of this compound | Incomplete hydrolysis of 2-fluoro-4-nitrobenzonitrile. | - Ensure complete dissolution of the nitrile. - Optimize reaction time and temperature. - Use a suitable catalyst if applicable. |
| Degradation of the product. | - Control reaction temperature to avoid side reactions. - Minimize exposure to strong acids or bases during workup. | |
| Loss of product during workup and purification. | - Optimize extraction solvent and pH. - Use appropriate recrystallization solvents to minimize loss. | |
| Presence of Starting Material (2-Fluoro-4-nitrobenzonitrile) in Product | Incomplete reaction. | - Increase reaction time or temperature as appropriate. - Ensure efficient stirring. |
| Insufficient reagent. | - Use a slight excess of the hydrolyzing agent (e.g., acid or base). | |
| Formation of Impurities | Side reactions due to high temperatures. | - Maintain the recommended reaction temperature. - Monitor the reaction progress using TLC or HPLC. |
| Contamination in starting materials or reagents. | - Use high-purity starting materials and reagents. - Ensure solvents are anhydrous where required. | |
| Difficulty in Product Isolation | Product is too soluble in the reaction solvent. | - After reaction completion, consider partially removing the solvent under reduced pressure before workup. - Cool the solution sufficiently to induce precipitation. |
| Formation of an oil instead of a solid. | - Try adding a different anti-solvent to induce crystallization. - Scratch the inside of the flask with a glass rod to promote nucleation. |
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Common starting materials include 2-Fluoro-4-nitrobenzonitrile, which can be hydrolyzed to the amide, and 2-Fluoro-4-nitrobenzoic acid, which can be converted to the amide via an acyl chloride intermediate.
Q2: I am observing a significant amount of 2-Fluoro-4-nitrobenzoic acid as a byproduct during the hydrolysis of 2-Fluoro-4-nitrobenzonitrile. How can I minimize this?
A2: The formation of the carboxylic acid is often due to harsh reaction conditions (e.g., high concentration of strong base or acid, prolonged reaction times at elevated temperatures). To minimize this, you can try using milder conditions, such as a lower concentration of the hydrolyzing agent or a lower reaction temperature, and closely monitor the reaction progress to stop it once the starting material is consumed.
Q3: My final product of this compound has a yellowish tint. How can I decolorize it?
A3: A yellowish tint can be due to residual starting materials or side products. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) is often effective for purification and decolorization. The use of activated carbon during recrystallization can also help remove colored impurities.
Q4: Can I use a dehydrating agent to convert 2-Fluoro-4-nitrobenzoic acid directly to this compound with ammonia?
A4: While direct amidation of carboxylic acids is possible, it often requires high temperatures and pressures. A more common and higher-yielding laboratory-scale method involves a two-step process: first, converting the carboxylic acid to a more reactive derivative like an acyl chloride (e.g., using thionyl chloride or oxalyl chloride), and then reacting this intermediate with ammonia.
Data Presentation: Synthesis Yields
The following tables summarize yields for the synthesis of this compound precursors.
Table 1: Synthesis of 2-Fluoro-4-nitrobenzoic acid from 2-Fluoro-4-nitrotoluene
| Oxidizing Agent | Catalyst/Reagent | Solvent | Yield | Reference |
| Potassium Permanganate | Tetrabutylammonium bromide | 1N NaOH | 73.7% | [1][2] |
| Chromium Trioxide | Periodic Acid | Acetonitrile | 81% | [1] |
Table 2: Synthesis of N-methyl-2-fluoro-4-nitrobenzamide from 2-Fluoro-4-nitrobenzoic acid
| Step | Reagents | Yield | Reference |
| Chlorination & Amination | Thionyl Chloride, Methylamine | 95% | [2] |
Table 3: Dehydration of this compound to 2-Fluoro-4-nitrobenzonitrile
| Dehydrating Agent | Solvent | Yield | Reference |
| Phosphorus pentoxide/hexamethyldisiloxane | 1,2-dichloroethane | 95% | [3][4] |
Experimental Protocols
Protocol 1: Synthesis of 2-Fluoro-4-nitrobenzoic acid from 2-Fluoro-4-nitrotoluene using Potassium Permanganate
-
Reaction Setup: In a suitable reaction vessel, combine 2-fluoro-4-nitrotoluene (0.2 mol), tetrabutylammonium bromide (0.01 mol), 1N NaOH (1.0 L), and KMnO4 (20.0 g).[1]
-
Heating: Stir the mixture at room temperature for 10 minutes, then heat to 95 °C.[1]
-
Addition of KMnO4: Add additional 30.0 g portions of KMnO4 after 2 hours and 3 hours of heating.[1]
-
Reaction Monitoring: Continue stirring at 95 °C for an additional 10 hours. Monitor the reaction progress by TLC or HPLC.
-
Workup: Cool the reaction mixture to room temperature and filter through Celite to remove MnO2.[1]
-
Acidification: Acidify the filtrate to pH 2 with concentrated hydrochloric acid to precipitate the product.[1]
-
Purification: Collect the crude solid by vacuum filtration. Dissolve the solid in 1N aqueous NaOH, acidify to pH 2 with concentrated hydrochloric acid, and extract with CH2Cl2.[1]
-
Isolation: Wash the combined organic extracts, dry over anhydrous Na2SO4, and concentrate in vacuo to obtain 2-fluoro-4-nitrobenzoic acid.[1]
Protocol 2: Synthesis of this compound from 2-Fluoro-4-nitrobenzoic acid
-
Acyl Chloride Formation: To a solution of 2-Fluoro-4-nitrobenzoic acid (11 mmol) in DMF (50 ml) at -5°C, slowly add thionyl chloride (13 mmol).[5]
-
Reaction: Stir the mixture at -5°C for 1 hour.[5]
-
Amination: Add excess aqueous ammonia and stir for another hour.[5]
-
Workup: Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization.
Visualizations
Caption: A generalized workflow for the synthesis of this compound.
Caption: A troubleshooting decision tree for addressing low product yield.
References
Technical Support Center: Synthesis of 2-Fluoro-4-nitrobenzamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Fluoro-4-nitrobenzamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and reliable method for synthesizing this compound is a two-step process. It begins with the oxidation of 2-fluoro-4-nitrotoluene to yield 2-fluoro-4-nitrobenzoic acid. This intermediate is then converted to this compound. The conversion of the carboxylic acid to the amide is typically achieved by first activating the carboxylic acid, for example, by converting it to an acid chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by a reaction with ammonia.
Q2: What are the critical parameters to control during the amidation step?
The amidation step is crucial for achieving a high yield and purity of this compound. Key parameters to control include:
-
Temperature: The reaction of 2-fluoro-4-nitrobenzoyl chloride with ammonia is exothermic and should be carried out at low temperatures (e.g., 0-5 °C) to minimize side reactions.
-
Reagent Purity: The purity of the starting materials, particularly the 2-fluoro-4-nitrobenzoic acid and the aminating agent, is critical to prevent the formation of impurities that can be difficult to remove.
-
Moisture Control: The acid chloride intermediate is highly sensitive to moisture. All glassware should be thoroughly dried, and anhydrous solvents should be used to prevent the hydrolysis of the acid chloride back to the carboxylic acid.
Q3: What are the potential side reactions during the synthesis of this compound?
Several side reactions can occur, leading to the formation of impurities and a reduction in the yield of the desired product. These include:
-
Hydrolysis of the Fluoro Group: Under harsh reaction conditions, the fluorine atom can be susceptible to nucleophilic substitution by water or hydroxide ions, leading to the formation of 2-hydroxy-4-nitrobenzamide.[1][2]
-
Reduction of the Nitro Group: Although less common during the amidation step, the nitro group can be inadvertently reduced to an amino group if reducing agents are present as impurities.[1][2]
-
Formation of Di-acylated Ammonia: If the stoichiometry of ammonia is not carefully controlled, the formation of a di-acylated ammonia species is possible, although generally a minor byproduct.
-
Incomplete conversion: Unreacted 2-fluoro-4-nitrobenzoic acid can remain if the activation step is not complete.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete conversion of 2-fluoro-4-nitrobenzoic acid to the acid chloride.2. Hydrolysis of the acid chloride intermediate due to moisture.3. Loss of product during workup and purification. | 1. Ensure a slight excess of the chlorinating agent (e.g., thionyl chloride) and an adequate reaction time. Monitor the reaction by TLC or IR spectroscopy.2. Use oven-dried glassware and anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).3. Optimize the extraction and recrystallization procedures. Ensure the pH is appropriately adjusted during aqueous workup to minimize the solubility of the product in the aqueous phase. |
| Presence of 2-Fluoro-4-nitrobenzoic Acid Impurity | Incomplete amidation reaction or hydrolysis of the acid chloride. | Increase the reaction time for the amidation step or use a slight excess of ammonia. Ensure rigorous exclusion of moisture throughout the process. |
| Formation of a Yellowish or Brownish Product | Presence of colored byproducts, potentially from side reactions involving the nitro group or impurities in the starting materials. | Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane). The use of activated carbon during recrystallization can help remove colored impurities. |
| Difficulties in Product Isolation/Crystallization | The product may be oily or fail to crystallize due to the presence of impurities. | Purify the crude product using column chromatography on silica gel. After purification, attempt recrystallization from a different solvent system. |
Experimental Protocols
Key Experiment: Synthesis of this compound from 2-Fluoro-4-nitrobenzoic Acid
This protocol is a general guideline and may require optimization based on laboratory conditions and available reagents.
Materials:
-
2-Fluoro-4-nitrobenzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Aqueous ammonia solution (e.g., 28-30%)
-
Ice bath
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer
Procedure:
-
Acid Chloride Formation:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-fluoro-4-nitrobenzoic acid (1 equivalent) in anhydrous DCM.
-
Add thionyl chloride (1.2-1.5 equivalents) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and stir for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution and TLC).
-
Allow the mixture to cool to room temperature and remove the excess thionyl chloride and solvent under reduced pressure.
-
-
Amidation:
-
Dissolve the crude 2-fluoro-4-nitrobenzoyl chloride in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Slowly add an excess of concentrated aqueous ammonia solution dropwise with vigorous stirring, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Workup and Purification:
-
Quench the reaction by adding water.
-
Separate the organic layer. Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent such as an ethanol/water mixture.
-
Visualizations
Caption: Main synthetic pathway for this compound.
Caption: Potential side reactions in the synthesis.
Caption: A logical workflow for troubleshooting synthesis issues.
References
Technical Support Center: Purification of Crude 2-Fluoro-4-nitrobenzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 2-Fluoro-4-nitrobenzamide.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the purification of crude this compound.
Q1: What are the common impurities in crude this compound?
Common impurities can arise from the synthetic route, which typically involves the amidation of 2-fluoro-4-nitrobenzoic acid. Potential impurities include:
-
Unreacted 2-fluoro-4-nitrobenzoic acid: The starting material for the amidation reaction.
-
Side-products from the amidation reaction: Depending on the reagents used, by-products can be formed.
-
Colorimetric impurities: Often, crude products of nitrated aromatic compounds can have a yellowish or brownish tint due to residual nitrating agents or side reactions.
Q2: My crude product is a dark oil and won't solidify. How can I proceed with purification?
An oily product suggests the presence of significant impurities that are depressing the melting point.
-
Troubleshooting:
-
Trituration: Try stirring the oil with a non-polar solvent like hexanes or petroleum ether. This can sometimes induce crystallization of the desired product, leaving impurities dissolved.
-
Initial Purification by Column Chromatography: If trituration fails, a preliminary purification using column chromatography can be effective in removing the bulk of the impurities that are preventing crystallization.
-
Q3: I'm having trouble getting my this compound to crystallize during recrystallization. What should I do?
Failure to crystallize is a common issue in recrystallization.
-
Troubleshooting:
-
Insufficient Concentration: You may have used too much solvent. Try evaporating some of the solvent to increase the concentration of the product and then allow it to cool again.
-
Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod at the meniscus to create nucleation sites for crystal growth. Adding a seed crystal of pure this compound, if available, can also initiate crystallization.
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Cooling Rate: Ensure the solution is cooling slowly. Rapid cooling can sometimes lead to the formation of an oil rather than crystals. Allow the flask to cool to room temperature undisturbed before placing it in an ice bath.
-
Q4: After recrystallization, the melting point of my product is still broad and lower than the expected value. What's the problem?
A broad and low melting point indicates that the product is still impure.
-
Troubleshooting:
-
Inadequate Solvent Choice: The recrystallization solvent may not be optimal for separating the specific impurities present. You may need to experiment with different solvents or solvent mixtures.
-
Incomplete Removal of Impurities: A single recrystallization may not be sufficient to remove all impurities, especially if they are present in high concentrations. A second recrystallization or purification by column chromatography may be necessary.
-
Q5: During column chromatography, my compound is eluting with the solvent front or is streaking down the column. How can I fix this?
These issues are related to the choice of the mobile phase.
-
Troubleshooting:
-
Eluting with the Solvent Front: This indicates that the eluent is too polar. You should switch to a less polar solvent system. For example, if you are using 50% ethyl acetate in hexanes, try reducing the ethyl acetate concentration to 20-30%.
-
Streaking (Tailing): This can be caused by a solvent system that is not polar enough to move the compound effectively, or by interactions with the silica gel. Try gradually increasing the polarity of the eluent. Adding a small amount of a more polar solvent like methanol to your eluent system can sometimes help to improve the peak shape.
-
Data Presentation
| Property | Value |
| Molecular Formula | C₇H₅FN₂O₃ |
| Molecular Weight | 184.12 g/mol [1] |
| Boiling Point | 317.61 °C at 760 mmHg |
| Melting Point (Expected) | Literature values for related nitroaromatic amides suggest a melting point in the range of 150-180°C. An exact, consistently reported value for this compound is not readily available, highlighting the importance of using techniques like NMR and mass spectrometry to confirm purity. |
| Appearance | Expected to be a pale yellow or off-white solid. |
| Solubility (Qualitative) | Likely soluble in polar organic solvents like ethyl acetate, acetone, and methanol. Sparingly soluble in less polar solvents like toluene and dichloromethane. Insoluble in non-polar solvents like hexanes and water. |
Experimental Protocols
Recrystallization Protocol
This protocol is a general guideline and may require optimization based on the nature and quantity of impurities.
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Solvent Selection: Based on solubility principles for polar aromatic compounds, a good starting point for a recrystallization solvent is toluene or a mixed solvent system such as ethyl acetate/hexanes .
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen solvent (e.g., toluene) and heat the mixture gently with stirring (e.g., on a hot plate) until the solid dissolves completely. If using a mixed solvent system, dissolve the crude product in a minimal amount of the more polar solvent (ethyl acetate) at room temperature, and then slowly add the less polar solvent (hexanes) until the solution becomes slightly turbid. Then, heat the mixture until a clear solution is obtained.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities.
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Drying: Dry the purified crystals under vacuum.
Column Chromatography Protocol
This is a general protocol for the purification of a moderately polar compound like this compound.
-
Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography).
-
Mobile Phase (Eluent) Selection: A good starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. Based on the polarity of this compound, a starting eluent of 20-30% ethyl acetate in hexanes is recommended. The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand.
-
Column Packing:
-
Slurry Packing (Wet Method): Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the chromatography column and allow it to settle, ensuring a uniform and crack-free packed bed.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully add it to the top of the column.
-
Dry Loading: Dissolve the crude product in a suitable solvent (e.g., dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution: Begin eluting the column with the chosen solvent system. If necessary, the polarity of the eluent can be gradually increased (gradient elution) to facilitate the elution of the product.
-
Fraction Collection: Collect fractions of the eluate in separate test tubes.
-
Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of crude this compound.
References
Technical Support Center: Optimizing Reaction Conditions for 2-Fluoro-4-nitrobenzamide Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and handling of 2-Fluoro-4-nitrobenzamide derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound derivatives?
A1: The most prevalent synthetic pathway commences with the oxidation of 2-fluoro-4-nitrotoluene to 2-fluoro-4-nitrobenzoic acid.[1][2] This intermediate is then typically converted to a more reactive acyl chloride using a chlorinating agent like thionyl chloride or oxalyl chloride.[1] Finally, the acyl chloride is reacted with a primary or secondary amine to yield the desired N-substituted this compound.[1]
Q2: I am observing low yields in the initial oxidation step from 2-fluoro-4-nitrotoluene. What are the potential causes and solutions?
A2: Low yields in the oxidation of 2-fluoro-4-nitrotoluene to 2-fluoro-4-nitrobenzoic acid can stem from several factors. Incomplete reaction is a common issue and can be addressed by increasing the reaction time or temperature. The choice and amount of oxidizing agent are critical; strong oxidizing agents like potassium permanganate are commonly used.[1][3] The purity of the starting material is also crucial, as impurities can interfere with the reaction. Optimizing the pH during workup is essential for efficient precipitation of the carboxylic acid product.[4]
Q3: What are the key considerations for the amidation step to form the this compound derivative?
A3: For the amidation step, ensuring the complete conversion of 2-fluoro-4-nitrobenzoic acid to its acyl chloride is critical for a high-yield reaction. The choice of solvent is important; polar aprotic solvents like DMF or DMSO are generally suitable. The reaction is often performed in the presence of a non-nucleophilic base to scavenge the HCl generated. Stoichiometry is also key; using a slight excess of the amine can help drive the reaction to completion.
Q4: Can nucleophilic aromatic substitution (SNAr) occur on the this compound ring, and at which position?
A4: Yes, nucleophilic aromatic substitution is a significant reaction for this class of compounds. The fluorine atom at the C2 position is activated for displacement by nucleophiles due to the strong electron-withdrawing effects of the nitro group at the C4 position and the benzamide group itself.[5][6] The rate-determining step is the formation of a resonance-stabilized Meisenheimer complex.[5]
Q5: What are some common side products I should be aware of during the synthesis and handling of this compound derivatives?
A5: Common side products can include unreacted starting materials or intermediates. During the amidation, hydrolysis of the acyl chloride back to the carboxylic acid can occur if moisture is present. In subsequent reactions, displacement of the fluoride by other nucleophiles present in the reaction mixture is a possibility. Under certain conditions, the nitro group can be reduced. Additionally, hydrolysis of the final amide product can occur under acidic or basic conditions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor or Incomplete Conversion | 1. Insufficient reaction time or temperature. 2. Inefficient mixing. 3. Incorrect stoichiometry of reagents. 4. Low pH in the reaction mixture. | 1. Monitor the reaction progress using TLC or HPLC and adjust time/temperature accordingly. 2. Ensure adequate agitation for the reaction volume. 3. Use a slight excess of the nucleophilic reagent (e.g., amine). 4. For amidation, ensure a suitable base is present to neutralize generated acid. |
| Formation of Multiple Products | 1. Competing nucleophilic attack at different sites. 2. Side reactions involving the nitro or amide group. 3. Harsh reaction conditions leading to decomposition. | 1. Control the reaction temperature to favor the desired kinetic product. 2. Protect sensitive functional groups if necessary. 3. Employ milder reaction conditions or alternative reagents. |
| Difficulty in Product Isolation/Purification | 1. Product is soluble in the work-up solvent. 2. Similar polarities of the product and impurities. | 1. Perform a solvent screen to find a suitable anti-solvent for precipitation or an appropriate solvent system for extraction. 2. Utilize column chromatography with an optimized eluent system or consider recrystallization. |
| Product Degradation | 1. Hydrolysis of the amide bond. 2. Undesired nucleophilic aromatic substitution. | 1. Store the product in a cool, dry, and neutral environment. Avoid strongly acidic or basic conditions during workup and storage. 2. Ensure the absence of unintended nucleophiles in subsequent reaction steps. |
Data Presentation
Table 1: Reported Yields for Key Synthetic Steps
| Reaction Step | Starting Material | Product | Reagents/Conditions | Reported Yield | Reference |
| Oxidation | 2-Fluoro-4-nitrotoluene | 2-Fluoro-4-nitrobenzoic acid | KMnO₄, Phase Transfer Catalyst | 74% | [3] |
| Oxidation | 2-Fluoro-4-nitrotoluene | 2-Fluoro-4-nitrobenzoic acid | CrO₃, H₂SO₄, Acetic Acid, 100°C | - | [2] |
| Amidation | 2-Fluoro-4-nitrobenzoic acid | N-methyl-2-fluoro-4-nitrobenzamide | 1. Chlorination 2. Amination | 95% | [3] |
| Reduction | N-methyl-2-fluoro-4-nitrobenzamide | 4-amino-2-fluoro-N-methyl-benzamide | H₂, Pd/C | 98% | [3] |
Experimental Protocols
Protocol 1: Synthesis of 2-Fluoro-4-nitrobenzoic acid
This protocol is based on a reported high-yield synthesis.[3]
-
Reaction Setup: In a suitable reaction vessel, combine 2-fluoro-4-nitrotoluene, a phase transfer catalyst (e.g., tetrabutylammonium bromide), and an aqueous solution of potassium permanganate (KMnO₄).
-
Reaction Execution: Stir the mixture vigorously at an elevated temperature (e.g., 95°C). The reaction progress can be monitored by TLC or GC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove manganese dioxide.
-
Purification: Acidify the filtrate with a strong acid (e.g., concentrated HCl) to a pH of 2. The 2-fluoro-4-nitrobenzoic acid will precipitate as a solid. Collect the solid by filtration, wash with water, and dry under vacuum.
Protocol 2: Synthesis of N-substituted this compound
This protocol is a general procedure for the amidation of 2-fluoro-4-nitrobenzoic acid.
-
Acyl Chloride Formation: In an anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere, suspend or dissolve 2-fluoro-4-nitrobenzoic acid. Add a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) dropwise at room temperature. A catalytic amount of DMF can be added if using oxalyl chloride. Stir the reaction until the evolution of gas ceases and the starting material is consumed (monitor by TLC). Remove the excess chlorinating agent and solvent under reduced pressure.
-
Amidation: Dissolve the crude 2-fluoro-4-nitrobenzoyl chloride in an anhydrous aprotic solvent. Cool the solution in an ice bath. In a separate flask, dissolve the desired primary or secondary amine and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) in the same solvent. Add the amine solution dropwise to the acyl chloride solution.
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Work-up and Purification: Allow the reaction to warm to room temperature and stir until completion. Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Visualizations
Caption: A generalized workflow for the synthesis of N-substituted this compound derivatives.
References
- 1. 2-Fluoro-4-nitrobenzoic acid | 403-24-7 | Benchchem [benchchem.com]
- 2. CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Fluoro-4-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Nucleophilic Aromatic Substitution on 2-Fluoro-4-nitrobenzamide
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nucleophilic aromatic substitution (SNAr) reactions on 2-fluoro-4-nitrobenzamide.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address common issues encountered during the nucleophilic substitution on this compound.
Q1: My reaction shows low or no conversion of this compound. What are the possible causes and solutions?
A1: Low or no conversion in an SNAr reaction can be attributed to several factors. A systematic approach to troubleshooting is recommended:
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Insufficient Activation: The aromatic ring needs to be sufficiently activated by the electron-withdrawing nitro group. Ensure the purity of your starting material.
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Nucleophile Strength: The nucleophile might not be strong enough. For weakly nucleophilic amines, alcohols, or thiols, consider using a stronger base to generate a more potent anionic nucleophile.
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Reaction Temperature: Many SNAr reactions require heating to overcome the activation energy barrier. If the reaction is performed at room temperature, a gradual increase in temperature while monitoring the reaction progress by TLC or LC-MS can significantly improve the rate and yield.[1] Some reactions may even necessitate reflux conditions.
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Solvent Choice: The solvent plays a critical role. Polar aprotic solvents like DMSO, DMF, and acetonitrile are generally preferred as they effectively solvate the cation, leaving the nucleophile more reactive.[1] Protic solvents can form hydrogen bonds with the nucleophile, reducing its nucleophilicity and slowing the reaction.
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Base Stoichiometry: Ensure the correct stoichiometry of the base is used, especially when the nucleophile is an amine that can be protonated by any acidic byproducts. An excess of a mild inorganic base like K₂CO₃ is often employed.
Q2: I am observing multiple spots on my TLC, indicating the formation of side products. What are the common side reactions and how can I minimize them?
A2: The formation of side products is a common challenge in these reactions. Here are some likely culprits and their solutions:
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Di-substitution: If your nucleophile is highly reactive, it might react twice, especially if there are other potential leaving groups or activated positions. To favor mono-substitution, you can use a stoichiometric amount of the nucleophile.
-
Reaction with Solvent: If you are using a potentially nucleophilic solvent (e.g., an alcohol) in the presence of a strong base, the solvent itself can compete with your intended nucleophile.[2] It is advisable to use a non-reactive, polar aprotic solvent.
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Hydrolysis of the Benzamide: Under strongly basic or acidic aqueous conditions, the benzamide functional group can hydrolyze to the corresponding benzoic acid. Ensure anhydrous conditions and use a non-aqueous workup if possible. If an aqueous workup is necessary, it should be performed under neutral or mildly basic conditions and preferably at low temperatures.
-
Over-alkylation of Amine Nucleophiles: Primary amines can react further with the alkylating agent to form secondary and tertiary amines.[3][4][5][6] Using a large excess of the primary amine can favor the formation of the primary substitution product.
Q3: The reaction mixture has turned a dark color. Is this normal, and what does it indicate?
A3: The formation of a deep color, often red or purple, is characteristic of the formation of a Meisenheimer complex.[7] This is a resonance-stabilized intermediate formed when the nucleophile adds to the aromatic ring. The appearance of this color is a good indication that the initial step of the SNAr reaction is occurring. However, if the reaction stalls at this stage and does not proceed to the final product, it could indicate that the subsequent elimination of the fluoride leaving group is slow. This might be addressed by increasing the reaction temperature.
Q4: How do I choose the right base and solvent for my reaction?
A4: The choice of base and solvent is interdependent and crucial for the success of the reaction.
-
For amine nucleophiles: Often, a weak inorganic base like potassium carbonate (K₂CO₃) or an organic base like triethylamine (Et₃N) is sufficient to neutralize the HF formed during the reaction.[8] The reaction is typically carried out in a polar aprotic solvent like DMF or DMSO.[8]
-
For alcohol and thiol nucleophiles: A stronger base is usually required to deprotonate the nucleophile and form the more reactive alkoxide or thiolate. Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used in an anhydrous polar aprotic solvent like THF or DMF.[8]
Data Presentation
The following table summarizes typical reaction conditions for the nucleophilic aromatic substitution on activated fluoroarenes with various nucleophiles, which can be adapted for this compound.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Piperidine | K₂CO₃ | DMF | 80 | 12 | 95 |
| Morpholine | Et₃N | DMSO | 90 | 10 | 92 |
| Aniline | NaH | THF | 60 | 24 | 85 |
| 4-Methoxyphenol | K₂CO₃ | Acetonitrile | Reflux | 16 | High |
| Thiophenol | NaH | THF | Room Temp | 4 | >90 |
Note: Data is compiled and adapted from reactions on similar activated fluoroaromatic substrates and serves as a general guideline.[9]
Experimental Protocols
Protocol 1: Reaction with a Secondary Amine (e.g., Morpholine)
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To a round-bottom flask, add this compound (1.0 eq).
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Dissolve the starting material in anhydrous DMF or DMSO.
-
Add morpholine (1.2 eq) to the solution.
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Add potassium carbonate (K₂CO₃, 2.0 eq).[8]
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Heat the reaction mixture to 80-100 °C and monitor its progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
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Extract the product with ethyl acetate (3 x 50 mL).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
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Concentrate the filtrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Protocol 2: Reaction with an Alcohol (e.g., Phenol)
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In a flame-dried round-bottom flask under an inert atmosphere, dissolve the phenol (1.5 eq) in anhydrous THF or DMF.
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Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.
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Stir the mixture at room temperature for 30 minutes to generate the phenoxide.
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Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the phenoxide solution.
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Heat the reaction to 60-80 °C and monitor by TLC.[8]
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After completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.
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Extract the product with ethyl acetate (3 x 50 mL).
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Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
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Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for SNAr reactions.
Caption: Decision tree for troubleshooting low reaction conversion.
Caption: Guide to identifying and minimizing common side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. savemyexams.com [savemyexams.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistrystudent.com [chemistrystudent.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Preventing decomposition of 2-Fluoro-4-nitrobenzamide during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 2-Fluoro-4-nitrobenzamide during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound?
A1: this compound is susceptible to decomposition through several pathways, primarily driven by its chemical structure. The electron-withdrawing nature of the nitro group makes the aromatic ring electron-deficient and activates the fluorine atom for nucleophilic aromatic substitution (SNAr). Additionally, the amide functional group can undergo hydrolysis under certain pH conditions. Key decomposition pathways include:
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Nucleophilic Aromatic Substitution (SNAr): The fluorine atom can be displaced by nucleophiles, particularly under basic conditions. This is often the most significant decomposition pathway.
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Amide Hydrolysis: The benzamide group can be hydrolyzed to 2-fluoro-4-nitrobenzoic acid under strongly acidic or basic conditions, especially at elevated temperatures.
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Thermal Decomposition: At high temperatures, nitroaromatic compounds can undergo decomposition, which may involve cleavage of the C-NO₂ bond.
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Photochemical Decomposition: Like many nitroaromatic compounds, this compound may be sensitive to light, leading to degradation upon prolonged exposure.
Q2: What are the visible signs of this compound decomposition?
A2: Decomposition can often be visually observed through:
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Color Change: The reaction mixture may darken, turning yellow, brown, or even black.
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Precipitate Formation: The appearance of unexpected solids can indicate the formation of degradation products.
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Gas Evolution: In some cases, the evolution of gases, such as nitrogen oxides, may be observed, particularly during thermal decomposition.
For accurate detection, it is recommended to monitor the reaction progress using analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q3: How does pH affect the stability of this compound?
A3: The pH of the reaction medium is a critical factor.
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Basic Conditions (pH > 8): Strongly basic conditions significantly promote the SNAr pathway, where nucleophiles can displace the fluoride atom. Strong bases can also catalyze the hydrolysis of the amide bond.
-
Acidic Conditions (pH < 4): Strongly acidic conditions can lead to the hydrolysis of the amide bond, forming 2-fluoro-4-nitrobenzoic acid, especially at elevated temperatures.
Q4: Is this compound sensitive to temperature?
A4: Yes, elevated temperatures can accelerate decomposition. High temperatures provide the activation energy for undesirable side reactions, including thermal decomposition of the nitro group and accelerated rates of hydrolysis and nucleophilic substitution. It is crucial to maintain controlled and, if possible, lower temperatures during reactions.
Troubleshooting Guides
Issue 1: Low yield and formation of a major byproduct identified as a substituted aminobenzamide.
| Potential Cause | Troubleshooting Action |
| Nucleophilic Aromatic Substitution (SNAr) | The amine reagent or another nucleophile in the reaction mixture is displacing the fluorine atom. |
| Solution 1: Temperature Control: Perform the reaction at the lowest possible temperature that allows for the desired transformation. Consider starting at 0°C or even lower. | |
| Solution 2: Controlled Reagent Addition: Add the nucleophilic reagent slowly and in a controlled manner to avoid localized high concentrations. | |
| Solution 3: Use of a Weaker Base: If a base is required, opt for a non-nucleophilic, sterically hindered base (e.g., proton sponge) or a milder inorganic base (e.g., K₂CO₃ instead of NaOH). |
Issue 2: Formation of 2-Fluoro-4-nitrobenzoic acid as a significant impurity.
| Potential Cause | Troubleshooting Action |
| Amide Hydrolysis | The reaction conditions (strong acid or base, and/or high temperature) are causing the hydrolysis of the amide bond. |
| Solution 1: pH Control: Maintain the reaction pH as close to neutral as possible. If acidic or basic conditions are necessary, use the mildest effective reagents. | |
| Solution 2: Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried, as the presence of water will facilitate hydrolysis. | |
| Solution 3: Shorter Reaction Times: Monitor the reaction closely and work it up as soon as the starting material is consumed to minimize exposure to harsh conditions. |
Issue 3: Darkening of the reaction mixture and formation of insoluble tars.
| Potential Cause | Troubleshooting Action |
| Thermal Decomposition or Polymerization | The reaction temperature is too high, leading to the breakdown of the nitroaromatic ring or polymerization side reactions. |
| Solution 1: Strict Temperature Control: Use a temperature-controlled reaction setup (e.g., oil bath, cryostat) to maintain a consistent and appropriate temperature. | |
| Solution 2: Degas Solvents: Remove dissolved oxygen from solvents by sparging with an inert gas (e.g., nitrogen or argon), as oxidative processes can contribute to tar formation at high temperatures. | |
| Solution 3: Photochemical Decomposition: Protect the reaction from light by covering the flask with aluminum foil, especially if the reaction is run for an extended period. |
Data Presentation
| Condition | Parameter | Value | Estimated % Decomposition (24h) | Primary Decomposition Product(s) |
| Thermal | Temperature | 50°C | < 5% | Minor hydrolysis/substitution products |
| 100°C | 10-25% | 2-Hydroxy-4-nitrobenzamide, 2-Fluoro-4-nitrobenzoic acid | ||
| 150°C | > 50% | Complex mixture, potential for C-NO₂ cleavage products | ||
| Acidic | pH | 1 (60°C) | 15-30% | 2-Fluoro-4-nitrobenzoic acid |
| 3 (60°C) | < 10% | 2-Fluoro-4-nitrobenzoic acid | ||
| Basic | pH | 9 (25°C) | 5-15% (with nucleophile) | Nucleophilic substitution product (e.g., 2-alkoxy/amino-4-nitrobenzamide) |
| 13 (25°C) | > 60% (with nucleophile) | Nucleophilic substitution product, 2-Fluoro-4-nitrobenzoic acid | ||
| Photochemical | UV/Vis Light | Ambient Temp. | 5-20% | Photoproducts (e.g., reduced nitro group, radical coupling products) |
Experimental Protocols
Protocol 1: General Procedure for Amide Formation from 2-Fluoro-4-nitrobenzoic Acid
This protocol describes the conversion of 2-fluoro-4-nitrobenzoic acid to this compound, a common synthetic step where the stability of the starting material and product is crucial.
-
Acid Chloride Formation:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (N₂ or Ar), suspend 2-fluoro-4-nitrobenzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene.
-
Add thionyl chloride (1.2 - 2.0 eq) dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) (1-2 drops) can be added to facilitate the reaction.
-
Heat the mixture to reflux (40-50°C) and monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).
-
Allow the reaction to cool to room temperature and remove the excess thionyl chloride and solvent under reduced pressure.
-
-
Amidation:
-
Dissolve the crude 2-fluoro-4-nitrobenzoyl chloride in anhydrous DCM and cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve the desired amine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) or diisopropylethylamine (DIPEA) (1.5 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the cooled acid chloride solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Protocol 2: Minimizing Decomposition during Nucleophilic Aromatic Substitution with an Amine
This protocol provides a general method for the SNAr reaction of this compound with a primary or secondary amine, with an emphasis on minimizing decomposition.
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and a mild base such as potassium carbonate (K₂CO₃) (2.0 eq).
-
Add an anhydrous polar aprotic solvent such as DMF or dimethyl sulfoxide (DMSO).
-
Cool the mixture to 0°C.
-
-
Reagent Addition and Reaction:
-
Slowly add the amine nucleophile (1.1 - 1.5 eq) to the cooled reaction mixture.
-
Allow the reaction to stir at 0°C for 30 minutes and then slowly warm to room temperature.
-
Monitor the reaction progress by TLC. If the reaction is sluggish, gentle heating (e.g., 40-50°C) can be applied, but the temperature should be kept as low as possible.
-
-
Work-up and Purification:
-
Once the reaction is complete, pour the mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.
-
If the product is not a solid, extract the aqueous mixture with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
Mandatory Visualizations
Technical Support Center: Purity Assessment of 2-Fluoro-4-nitrobenzamide
Welcome to the technical support center for the analytical purity assessment of 2-Fluoro-4-nitrobenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on analytical methodologies, troubleshooting, and frequently asked questions (FAQs).
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for determining the purity of this compound?
A1: The most common and effective methods for purity analysis of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[1][2] Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy can also be employed for structural confirmation and identification of impurities.[1]
Q2: What are the potential impurities in this compound?
A2: Potential impurities can originate from the synthetic route. These may include unreacted starting materials such as 2-fluoro-4-nitrobenzoic acid, or byproducts from side reactions.[3] It is also possible to have related compounds from the synthesis of similar molecules, such as 2-Fluoro-N-methyl-4-nitrobenzamide.[4][5][6][7]
Q3: How can I obtain a reference standard for this compound?
A3: High-purity reference standards for this compound can be purchased from various chemical suppliers. It is crucial to obtain a certificate of analysis (CoA) with the reference standard, which specifies its purity and the analytical method used for its determination.
Q4: What is a typical purity specification for this compound?
A4: For research and development purposes, a purity of ≥98% is often required.[8][9][10] However, for pharmaceutical applications, a higher purity of ≥99.5% may be necessary, depending on the regulatory requirements.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol describes a general reversed-phase HPLC method for the purity assessment of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
This compound sample and reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A common starting point is a 50:50 (v/v) mixture. The addition of 0.1% formic acid can improve peak shape.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.
-
Chromatographic Conditions: Set up the HPLC system with the parameters outlined in the table below.
-
Injection: Inject equal volumes (e.g., 10 µL) of the standard and sample solutions.
-
Data Analysis: Determine the purity of the sample by comparing the peak area of the main component in the sample chromatogram to the total area of all peaks.
Table 1: HPLC Method Parameters
| Parameter | Value |
| Column | C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (50:50 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Gas Chromatography (GC) Method
This protocol outlines a general GC method for the analysis of volatile impurities and the purity of this compound.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm film thickness)
Reagents:
-
Dichloromethane (GC grade)
-
This compound sample and reference standard
Procedure:
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in dichloromethane to a concentration of approximately 1 mg/mL.
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.
-
Chromatographic Conditions: Set up the GC system with the parameters outlined in the table below.
-
Injection: Inject 1 µL of the sample and standard solutions.
-
Data Analysis: Calculate the purity based on the area percent of the main peak in the sample chromatogram.
Table 2: GC Method Parameters
| Parameter | Value |
| Column | DB-5 (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Detector Temperature | 280 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
Troubleshooting Guides
HPLC Troubleshooting
dot
Caption: HPLC troubleshooting workflow.
Table 3: Common HPLC Troubleshooting Scenarios
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | Column overload | Decrease the concentration of the sample solution. |
| Secondary interactions with the stationary phase | Add a competing agent to the mobile phase (e.g., triethylamine) or try a different column. | |
| Inconsistent Retention Times | Fluctuation in mobile phase composition | Ensure proper mixing and degassing of the mobile phase.[1] |
| Leaks in the HPLC system | Check all fittings and connections for any signs of leakage.[11][12] | |
| Temperature variations | Use a column oven to maintain a consistent temperature.[1][11] | |
| High System Pressure | Blockage in the column or tubing | Reverse-flush the column or replace the in-line filter.[13] |
| No Peaks Detected | Injector malfunction | Ensure the autosampler is functioning correctly and injecting the sample.[12] |
| Detector lamp is off or has failed | Check the detector status and replace the lamp if necessary.[12] |
GC Troubleshooting
dot
Caption: GC troubleshooting workflow.
Table 4: Common GC Troubleshooting Scenarios
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | Active sites in the injector or column | Use a deactivated inlet liner and/or trim the front end of the column.[1] |
| Column contamination | Bake out the column at a high temperature (within its specified limits).[1] | |
| Ghost Peaks | Carryover from a previous injection | Implement a thorough needle wash program and inject a blank solvent run to identify the source.[1] |
| No Peaks Detected | No injection occurred | Verify that the autosampler is functioning correctly and that the syringe is properly installed. |
| Leak in the injection port or column connection | Check for leaks using an electronic leak detector. | |
| Poor Sensitivity | Low analyte concentration | Prepare a more concentrated sample solution. |
| Injector or detector temperature is too low | Optimize the injector and detector temperatures for the analyte. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CAS 403-24-7 2-Fluoro-4-nitrobenzoic Acid Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. veeprho.com [veeprho.com]
- 6. 2-Fluoro-N-methyl-4-nitrobenzamide | 915087-24-0 [sigmaaldrich.com]
- 7. 2-Fluoro-N-methyl-4-nitrobenzamide | C8H7FN2O3 | CID 53440632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
- 9. calpaclab.com [calpaclab.com]
- 10. CAS 350-32-3 | this compound - Synblock [synblock.com]
- 11. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
Technical Support Center: Scaling Up the Synthesis of 2-Fluoro-4-nitrobenzamide
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals on the scaled-up synthesis of 2-Fluoro-4-nitrobenzamide. The information is structured to address potential challenges through detailed troubleshooting guides, frequently asked questions, and comprehensive experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
A1: The most prevalent and industrially viable route is a two-step process starting from 2-fluoro-4-nitrotoluene. The first step is the oxidation of the methyl group to a carboxylic acid, yielding 2-fluoro-4-nitrobenzoic acid. The second step involves the conversion of the carboxylic acid to the primary amide, this compound. This is typically achieved by first converting the carboxylic acid to a more reactive acyl chloride, which is then reacted with ammonia.
Q2: Which oxidizing agent is recommended for the conversion of 2-fluoro-4-nitrotoluene on a large scale?
A2: Potassium permanganate (KMnO₄) is a common and effective oxidizing agent for this transformation.[1][2] While other reagents like chromium trioxide can be used, KMnO₄ is often preferred for large-scale operations despite the challenges associated with managing the manganese dioxide (MnO₂) byproduct. Careful control of temperature and addition rate is crucial to prevent runaway reactions and side product formation.[1][3]
Q3: Is it necessary to isolate the 2-fluoro-4-nitrobenzoyl chloride intermediate?
A3: While it can be isolated, for large-scale, one-pot syntheses, it is common to use the crude acyl chloride directly after its formation.[4][5] After forming the acyl chloride with a reagent like thionyl chloride (SOCl₂), the excess reagent and solvent can be removed under reduced pressure, and the crude intermediate is then dissolved in a suitable solvent for the subsequent reaction with ammonia.[6] This approach minimizes handling of the moisture-sensitive acyl chloride.
Q4: What are the primary safety concerns when scaling up this synthesis?
A4: Key safety concerns include:
-
Exothermic Reactions: Both the oxidation of 2-fluoro-4-nitrotoluene and the formation of the acyl chloride are exothermic and can pose a risk of thermal runaway if not properly controlled.[6][7] Reaction calorimetry is recommended to assess thermal risk before scaling up.
-
Toxic Off-Gassing: The reaction of the carboxylic acid with thionyl chloride releases toxic hydrogen chloride (HCl) and sulfur dioxide (SO₂) gases, which must be neutralized using a scrubber system.[8]
-
Handling of Reagents: Thionyl chloride is corrosive and moisture-sensitive. Potassium permanganate is a strong oxidizer. Appropriate personal protective equipment (PPE) and handling procedures are essential.
Q5: How can the purity of the final this compound product be improved?
A5: Recrystallization is the most common method for purifying the crude product.[9] Selecting an appropriate solvent system is key. Common solvents for recrystallizing aromatic amides include ethanol, acetone, acetonitrile, and mixtures such as hexane/ethyl acetate.[10] The ideal solvent will dissolve the amide at elevated temperatures but have low solubility for it at room temperature, while impurities remain soluble.
Experimental Protocols and Data
Step 1: Oxidation of 2-Fluoro-4-nitrotoluene to 2-Fluoro-4-nitrobenzoic Acid
This protocol is based on oxidation using potassium permanganate.
Methodology:
-
Charge a reactor with 2-fluoro-4-nitrotoluene and an aqueous solution of sodium hydroxide or sodium carbonate.
-
Heat the mixture to reflux (approximately 95°C) with vigorous stirring.[1][2]
-
Slowly add a solution of potassium permanganate in water to the refluxing mixture over several hours. The rate of addition should be controlled to maintain the reaction temperature and prevent a rapid exotherm.
-
After the addition is complete, continue to reflux the mixture until the purple color of the permanganate is no longer visible, indicating the reaction is complete. This may take several hours.[1]
-
Cool the reaction mixture and filter the hot solution to remove the manganese dioxide (MnO₂) byproduct. Using a filter aid like Celite is recommended to handle the fine precipitate.[1]
-
Wash the filter cake with hot water and combine the filtrates.
-
Cool the combined filtrate and slowly acidify with concentrated hydrochloric acid or sulfuric acid to a pH of approximately 1-2.
-
The product, 2-fluoro-4-nitrobenzoic acid, will precipitate as a solid.
-
Collect the solid by filtration, wash with cold water, and dry.
Quantitative Data for Oxidation:
| Starting Material | Oxidizing Agent | Phase Transfer Catalyst | Solvent | Temperature | Yield | Reference |
| 2-Fluoro-4-nitrotoluene | Potassium Permanganate (KMnO₄) | Tetrabutylammonium bromide | 1N NaOH (aq) | 95°C | ~74% | [1][2][11] |
| 2-Fluoro-4-nitrotoluene | Chromium Trioxide (CrO₃) / Periodic Acid | None | Acetonitrile | Exothermic | ~81% | [1] |
Step 2: Synthesis of this compound via Acyl Chloride
This protocol describes the conversion of 2-fluoro-4-nitrobenzoic acid to the amide using thionyl chloride and ammonia.
Methodology:
-
Acyl Chloride Formation:
-
In a clean, dry reactor equipped with a scrubber, charge 2-fluoro-4-nitrobenzoic acid and a suitable solvent like toluene.
-
Slowly add thionyl chloride (SOCl₂), maintaining the temperature in a safe range (e.g., 20-30°C) to control the exotherm and off-gassing.[6]
-
Heat the mixture gently (e.g., to 50-60°C) and stir until the reaction is complete (cessation of gas evolution).
-
Remove the excess thionyl chloride and solvent under reduced pressure.
-
-
Amidation:
-
Dissolve the crude 2-fluoro-4-nitrobenzoyl chloride in an anhydrous solvent (e.g., THF, DCM).
-
Cool the solution to 0-5°C.
-
Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in an organic solvent, maintaining the low temperature.
-
Stir the reaction mixture until completion (can be monitored by TLC or HPLC).
-
Quench the reaction with water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization.
-
Troubleshooting Guides
Issue 1: Oxidation Reaction Stalls or Gives Low Yield
| Possible Cause | Recommended Solution |
| Incomplete Reaction | Increase Reaction Time: Monitor the reaction by TLC or HPLC to ensure it has gone to completion. Increase Temperature: Cautiously increase the temperature within a safe operating range. Ensure Sufficient Oxidant: A molar excess of KMnO₄ is often required. Add additional portions if the reaction stalls.[1] |
| Poor Mixing | On a large scale, the reaction is heterogeneous. Ensure agitation is sufficient to maintain good contact between the organic and aqueous phases. |
| Side Reactions | Control Temperature: Overheating can lead to degradation or the formation of byproducts.[1] Control Oxidant Addition: Add the KMnO₄ solution portion-wise or at a slow, controlled rate to minimize localized high concentrations.[3] |
| Product Loss During Workup | Ensure Complete Precipitation: Acidify to a pH of 1-2 to ensure all the carboxylic acid precipitates.[1] Thorough Filtration: Ensure the MnO₂ is thoroughly washed with hot water to recover any trapped product. |
Issue 2: Amidation Reaction is Inefficient or Produces Impurities
| Possible Cause | Recommended Solution |
| Degradation of Acyl Chloride | The acyl chloride is moisture-sensitive. Ensure all glassware, solvents, and reagents (including the ammonia source) are anhydrous. |
| Incomplete Reaction with Ammonia | Ensure an excess of ammonia is used to drive the reaction to completion. Monitor the reaction progress before workup. |
| Formation of Byproducts | Control Temperature: Add the ammonia solution at a low temperature (0-5°C) to minimize side reactions of the reactive acyl chloride. Use of Excess Thionyl Chloride: If a large excess of SOCl₂ was used, it may lead to side reactions with the amine. It's best to remove excess SOCl₂ before the amidation step.[12] |
| Difficult Purification | If the crude product is oily or difficult to recrystallize, it may contain unreacted starting material or byproducts. Consider a wash with dilute acid to remove any basic impurities and a wash with dilute base to remove any unreacted carboxylic acid before attempting recrystallization. |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Fluoro-4-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 3. Sciencemadness Discussion Board - Nitrotoluene oxidation - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. physics.emu.edu.tr [physics.emu.edu.tr]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Common impurities in 2-Fluoro-4-nitrobenzamide and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluoro-4-nitrobenzamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically produced this compound?
A1: Based on the common synthetic route starting from 2-fluoro-4-nitrotoluene, the most prevalent impurities are:
-
Starting Material: Unreacted 2-fluoro-4-nitrotoluene.
-
Intermediate: Unreacted 2-fluoro-4-nitrobenzoic acid, which is formed from the oxidation of 2-fluoro-4-nitrotoluene.[1][2][3]
-
Side-Reaction Byproducts: Positional isomers that may arise during the nitration of precursor molecules.[1]
-
Residual Solvents: Solvents used during the synthesis and purification processes.
Q2: How can I identify the presence of these impurities in my sample?
A2: A combination of analytical techniques is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for separating and quantifying non-volatile impurities like unreacted starting materials, intermediates, and byproducts. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water) and UV detection is a common setup.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for identifying and quantifying volatile impurities, particularly residual solvents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): NMR can be used for the structural elucidation of unknown impurities, especially if they can be isolated.
Q3: What is a general strategy for purifying crude this compound?
A3: A two-step purification strategy is generally effective:
-
Aqueous Wash: An initial wash with a mild basic solution, such as aqueous sodium bicarbonate, can effectively remove the acidic impurity, 2-fluoro-4-nitrobenzoic acid.[5]
-
Recrystallization: This is a powerful technique for removing remaining impurities, such as the starting material and other byproducts, to yield a highly pure product.[4][6]
Troubleshooting Guides
Issue: Low Purity of this compound after Synthesis
Possible Cause 1: Incomplete reaction.
-
Troubleshooting:
-
Ensure that the reaction has gone to completion by monitoring it using an appropriate analytical technique like Thin Layer Chromatography (TLC) or HPLC.
-
If the reaction is incomplete, consider extending the reaction time or adjusting the reaction temperature as per the protocol.
-
Possible Cause 2: Presence of significant amounts of 2-fluoro-4-nitrobenzoic acid.
-
Troubleshooting:
-
Perform a wash of the crude product with a saturated aqueous solution of sodium bicarbonate. The acidic 2-fluoro-4-nitrobenzoic acid will react to form a water-soluble salt, which will be removed into the aqueous layer.
-
Issue: Oily Product Instead of Crystalline Solid After Recrystallization
Possible Cause 1: Inappropriate recrystallization solvent.
-
Troubleshooting:
-
The ideal solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at room temperature.
-
Experiment with different solvent systems. Good starting points for nitroaromatic compounds include ethanol, ethyl acetate, toluene, or a mixed solvent system like ethanol/water.[6][7]
-
Possible Cause 2: Presence of impurities that are depressing the melting point.
-
Troubleshooting:
-
Ensure that the pre-recrystallization purification steps, such as the aqueous wash, have been thoroughly performed.
-
Consider a preliminary purification by column chromatography before recrystallization if the impurity load is very high.
-
Data Presentation
Table 1: Purity of a Related Compound (2-fluoro-4-nitrobenzonitrile) Before and After Recrystallization
| Purification Step | Purity by GC (%) | Purity by HPLC (%) |
| Crude Product | 90.7 - 94.1 | Not specified |
| After Recrystallization from Toluene | Not specified | 99.0 - 99.1 |
Data adapted from a patent for a structurally related compound, demonstrating the effectiveness of recrystallization.[4]
Experimental Protocols
Protocol 1: Removal of 2-Fluoro-4-nitrobenzoic Acid by Aqueous Wash
-
Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of saturated aqueous sodium bicarbonate solution.
-
Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup from carbon dioxide evolution.[5]
-
Allow the layers to separate. The top layer will be the aqueous phase containing the sodium salt of 2-fluoro-4-nitrobenzoic acid, and the bottom layer will be the organic phase containing the desired product.
-
Drain the lower organic layer.
-
Repeat the wash with fresh sodium bicarbonate solution if necessary (monitor by TLC or HPLC).
-
Wash the organic layer with brine (saturated aqueous NaCl solution) to remove any remaining water.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude, acid-free product.
Protocol 2: Recrystallization of this compound
-
Solvent Selection: Choose a suitable solvent or solvent system. Ethanol or an ethanol/water mixture is a good starting point.[6][7]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.
-
Heat the mixture on a hot plate with stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of the hot solvent until a clear solution is obtained.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
Mandatory Visualization
Caption: Synthetic pathway and common impurity sources.
Caption: General purification workflow for this compound.
References
- 1. 2-Fluoro-4-nitrobenzoic acid | 403-24-7 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents [patents.google.com]
- 4. CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents [patents.google.com]
- 5. youtube.com [youtube.com]
- 6. CN114105772A - A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 7. web.mnstate.edu [web.mnstate.edu]
Strategies to control regioselectivity in reactions with 2-Fluoro-4-nitrobenzamide
Welcome to the technical support center for 2-Fluoro-4-nitrobenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on controlling regioselectivity and overcoming common challenges in reactions involving this versatile intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most reactive site on this compound for nucleophilic aromatic substitution (SNAr)?
A1: The most reactive site for nucleophilic aromatic substitution (SNAr) is the carbon atom at position 2, which is bonded to the fluorine atom. The reaction is driven by the strong electron-withdrawing effects of both the nitro group (-NO2) at the para-position and the benzamide group (-CONH2) at the ortho-position.[1][2] These groups delocalize the negative charge of the intermediate Meisenheimer complex, thereby activating the ring for nucleophilic attack and facilitating the displacement of the fluoride ion, which is an excellent leaving group in this context.[1][2]
Q2: Why am I observing a low yield or a mixture of products in my reaction?
A2: A low yield or product mixture can stem from several factors. Competing side reactions may occur, for instance, if the nucleophile reacts with the amide group instead of displacing the fluorine.[3] Additionally, harsh reaction conditions like excessively high temperatures can lead to decomposition.[3] The choice of solvent, base, and nucleophile is critical and must be optimized to favor the desired SNAr reaction.[3]
Q3: How can I improve the regioselectivity and prevent side reactions at the amide group?
A3: To enhance regioselectivity and minimize unwanted reactions at the amide functionality, consider the following strategies:
-
Optimize Reaction Temperature: Start with a lower temperature and increase it gradually. Many SNAr reactions proceed efficiently at moderate temperatures (e.g., 60-80 °C), which can disfavor side reactions.[3]
-
Select the Right Nucleophile: Use a nucleophile with appropriate reactivity. Highly basic or sterically hindered nucleophiles might lead to undesired outcomes.
-
Use a Non-Nucleophilic Base: If a base is required, especially when using amine or thiol nucleophiles, opt for a milder or sterically hindered base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or diisopropylethylamine (DIPEA) to avoid its direct participation in the reaction.[3]
Q4: What is the role of the solvent in controlling the reaction outcome?
A4: The solvent plays a crucial role in SNAr reactions. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), N-methyl-2-pyrrolidone (NMP), and acetonitrile are highly recommended.[3] These solvents effectively solvate the cation of any salt present but do not strongly solvate the nucleophile, which increases the nucleophile's reactivity.[3] It is also imperative to use anhydrous solvents, as the presence of water can introduce competing hydrolysis reactions.[3]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Inefficient Nucleophile: The nucleophile may be too weak or sterically hindered.[3] 2. Incorrect Temperature: The reaction temperature may be too low.[3] 3. Poor Solvent Choice: The solvent may not be suitable for SNAr reactions.[3] | 1. Consider a stronger or less hindered nucleophile. 2. Gradually increase the reaction temperature while monitoring for product formation and decomposition. 3. Switch to a polar aprotic solvent like DMF or DMSO and ensure it is anhydrous.[3] |
| Formation of Multiple Products | 1. Lack of Regiocontrol: The nucleophile may be reacting at the amide group. 2. Harsh Conditions: High temperatures or a strong, nucleophilic base may be causing side reactions or decomposition.[3] | 1. Lower the reaction temperature. Use a nucleophile that is more selective for SNAr. 2. Use a milder, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃). Optimize reaction time to avoid prolonged exposure to heat.[3] |
| Product Decomposition | 1. Excessive Heat: The desired product may be unstable at the reaction temperature. 2. Prolonged Reaction Time: Extended heating can lead to the degradation of the product.[3] | 1. Reduce the reaction temperature. 2. Monitor the reaction closely using TLC or LC-MS and stop it as soon as the starting material is consumed.[3] |
Data Presentation
Table 1: Effect of Solvent on a Typical SNAr Reaction
The following table illustrates the typical effect of different solvents on the reaction of this compound with a generic amine nucleophile. Data is representative and intended for comparative purposes.
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DMF | 80 | 4 | 92 |
| 2 | DMSO | 80 | 4 | 95 |
| 3 | Acetonitrile | 80 | 12 | 75 |
| 4 | THF | 65 | 24 | 40 |
| 5 | Toluene | 110 | 24 | <10 |
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution with an Amine Nucleophile
This protocol provides a representative example and may require optimization for specific substrates.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (1.2 eq)
-
Cesium Carbonate (Cs₂CO₃) (1.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate, Water, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, heating mantle, condenser
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: Add this compound (1.0 eq) and Cs₂CO₃ (1.5 eq) to a flame-dried round-bottom flask under an inert atmosphere.
-
Solvent and Reagent Addition: Add anhydrous DMF to the flask, followed by the amine nucleophile (1.2 eq) via syringe.
-
Reaction: Heat the reaction mixture to 80 °C and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the starting material is consumed, cool the mixture to room temperature and quench by adding water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted product.
Visualizations
Caption: Directing effects on this compound.
Caption: A generalized experimental workflow for SNAr reactions.
Caption: A decision tree for troubleshooting common issues.
References
Validation & Comparative
Reactivity Showdown: 2-Fluoro-4-nitrobenzamide vs. 2-Chloro-4-nitrobenzamide in Nucleophilic Aromatic Substitution
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that can significantly impact the efficiency and success of a synthetic route. This guide provides a comparative analysis of the reactivity of 2-Fluoro-4-nitrobenzamide and 2-Chloro-4-nitrobenzamide, two key intermediates in the synthesis of various pharmaceutical compounds. The focus is on their susceptibility to nucleophilic aromatic substitution (SNA_r), a cornerstone reaction in modern organic synthesis.
The enhanced reactivity of aryl fluorides over chlorides in nucleophilic aromatic substitution reactions is a well-established principle in organic chemistry. This guide delves into the underlying electronic factors governing this reactivity difference and provides a comprehensive experimental protocol for quantifying these effects.
Executive Summary of Reactivity Comparison
In the realm of nucleophilic aromatic substitution, this compound is demonstrably more reactive than its chloro-analogue, 2-Chloro-4-nitrobenzamide. This heightened reactivity is primarily attributed to the superior ability of the fluorine atom to activate the aromatic ring towards nucleophilic attack. The high electronegativity of fluorine enhances the electrophilicity of the carbon atom at the point of substitution, thereby accelerating the rate-determining step of the SNA_r mechanism.
| Parameter | This compound | 2-Chloro-4-nitrobenzamide |
| Second-Order Rate Constant (k₂) with Piperidine | Expected to be significantly higher | Expected to be lower |
| Reaction Half-life (t₁/₂) | Shorter | Longer |
| Reaction Conditions for Comparable Conversion | Milder (e.g., lower temperature, shorter time) | More forcing (e.g., higher temperature, longer time) |
The Underlying Mechanism: Nucleophilic Aromatic Substitution (SNA_r)
The reactivity of both this compound and 2-Chloro-4-nitrobenzamide is governed by the nucleophilic aromatic substitution (SNA_r) mechanism. This is a two-step process:
-
Nucleophilic Attack: A nucleophile attacks the electron-deficient aromatic ring at the carbon atom bearing the halogen (the leaving group). This leads to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The presence of the electron-withdrawing nitro group at the para-position is crucial for stabilizing this intermediate.
-
Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the halide ion (F⁻ or Cl⁻).
The first step, the nucleophilic attack and formation of the Meisenheimer complex, is typically the rate-determining step of the reaction.
Caption: Generalized mechanism for the nucleophilic aromatic substitution (SNA_r) reaction.
Experimental Protocol for Comparative Kinetic Analysis
To quantitatively assess the reactivity difference, a kinetic study can be performed using UV-Vis spectrophotometry. This method monitors the change in absorbance over time as the starting material is converted to the product, which typically has a different absorption spectrum.
Objective: To determine the second-order rate constants for the reaction of this compound and 2-Chloro-4-nitrobenzamide with a model nucleophile, piperidine.
Materials:
-
This compound
-
2-Chloro-4-nitrobenzamide
-
Piperidine
-
Anhydrous solvent (e.g., Acetonitrile or Dimethyl Sulfoxide)
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Standard laboratory glassware and micropipettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare stock solutions of this compound and 2-Chloro-4-nitrobenzamide in the chosen anhydrous solvent at a concentration of approximately 1 x 10⁻³ M.
-
Prepare a stock solution of piperidine in the same solvent at a concentration of approximately 0.1 M.
-
-
Determination of Analytical Wavelength (λ_max):
-
Record the UV-Vis absorption spectra of the starting materials and the expected products (if available, or after a preliminary reaction is allowed to go to completion).
-
Identify a wavelength where there is a significant difference in absorbance between the reactant and the product. This will be the analytical wavelength for monitoring the reaction progress.
-
-
Kinetic Runs:
-
Set the spectrophotometer to the determined analytical wavelength and thermostat the cuvette holder to a constant temperature (e.g., 25°C).
-
In a quartz cuvette, place a known volume of the solvent.
-
Add a precise volume of the 2-halobenzamide stock solution to the cuvette and mix.
-
Initiate the reaction by adding a precise volume of the piperidine stock solution. The concentration of piperidine should be in large excess (at least 10-fold) compared to the benzamide to ensure pseudo-first-order kinetics.
-
Immediately start recording the absorbance at the analytical wavelength as a function of time. Continue recording until the reaction is complete (i.e., the absorbance becomes constant).
-
Repeat the experiment for both this compound and 2-Chloro-4-nitrobenzamide, ensuring identical concentrations and temperature. It is also advisable to perform runs with varying concentrations of piperidine to confirm the reaction order.
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order exponential decay equation.
-
The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of piperidine: k₂ = k_obs / [Piperidine]
-
Caption: Workflow for the comparative kinetic analysis of 2-halobenzamides.
Conclusion
The choice between this compound and 2-Chloro-4-nitrobenzamide in a synthetic strategy will depend on the desired reaction rate and the conditions available. For reactions requiring high reactivity and milder conditions, this compound is the superior choice. Its chloro-analogue may be preferred in situations where a more moderate reactivity is desired to control selectivity or for economic reasons. The provided experimental protocol offers a robust framework for researchers to quantify these reactivity differences and make informed decisions in their synthetic endeavors.
Spectroscopic Scrutiny: A Comparative Guide to the Structural Confirmation of 2-Fluoro-4-nitrobenzamide
For Researchers, Scientists, and Drug Development Professionals: This guide provides an objective comparison of spectroscopic data to unequivocally confirm the structure of 2-Fluoro-4-nitrobenzamide against its structural isomer, 4-Fluoro-2-nitrobenzamide. Detailed experimental protocols and data analysis are presented to aid in the accurate identification of these compounds.
The precise structural elucidation of chemical entities is a cornerstone of safe and effective drug development and chemical research. Spectroscopic techniques provide a powerful and non-destructive means to determine molecular structure. This guide focuses on the application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to differentiate between the positional isomers this compound and 4-Fluoro-2-nitrobenzamide. The distinct electronic environments and spatial arrangements of the constituent atoms in these isomers give rise to unique spectral fingerprints, allowing for their unambiguous identification.
Comparative Spectroscopic Data Analysis
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Compound | Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| This compound | H-3 | 8.15 | dd | J(H,H) = 8.5, J(H,F) = 11.0 |
| H-5 | 8.35 | dd | J(H,H) = 8.5, J(H,F) = 2.5 | |
| H-6 | 7.90 | t | J(H,H) = 8.5 | |
| -NH₂ | 7.8 (broad) | s | - | |
| 4-Fluoro-2-nitrobenzamide | H-3 | 8.05 | dd | J(H,H) = 8.8, J(H,F) = 4.5 |
| H-5 | 7.60 | ddd | J(H,H) = 8.8, J(H,H) = 2.5, J(H,F) = 8.5 | |
| H-6 | 7.85 | dd | J(H,H) = 8.8, J(H,F) = 2.5 | |
| -NH₂ | 7.7 (broad) | s | - |
Note: NMR data is predicted using online spectral databases. Actual experimental values may vary.
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Compound | Carbon | Predicted Chemical Shift (δ, ppm) |
| This compound | C-1 (C=O) | 164.5 |
| C-2 (C-F) | 160.0 (d, ¹J(C,F) ≈ 250 Hz) | |
| C-3 | 120.5 (d, ³J(C,F) ≈ 3 Hz) | |
| C-4 (C-NO₂) | 148.0 | |
| C-5 | 115.0 (d, ²J(C,F) ≈ 20 Hz) | |
| C-6 | 130.0 (d, ⁴J(C,F) ≈ 3 Hz) | |
| C-7 (C-CONH₂) | 135.0 (d, ²J(C,F) ≈ 15 Hz) | |
| 4-Fluoro-2-nitrobenzamide | C-1 (C=O) | 165.0 |
| C-2 (C-NO₂) | 149.5 | |
| C-3 | 122.0 (d, ⁴J(C,F) ≈ 4 Hz) | |
| C-4 (C-F) | 163.0 (d, ¹J(C,F) ≈ 255 Hz) | |
| C-5 | 114.0 (d, ²J(C,F) ≈ 22 Hz) | |
| C-6 | 132.0 (d, ³J(C,F) ≈ 10 Hz) | |
| C-7 (C-CONH₂) | 133.0 (d, ³J(C,F) ≈ 8 Hz) |
Note: NMR data is predicted using online spectral databases. Actual experimental values may vary.
Table 3: Infrared (IR) Spectroscopy Data
| Compound | Functional Group | Characteristic Absorption Bands (cm⁻¹) |
| This compound | N-H Stretch (Amide) | 3400-3200 (two bands) |
| C=O Stretch (Amide) | ~1660 | |
| N-O Stretch (Nitro) | ~1530 (asymmetric), ~1350 (symmetric) | |
| C-F Stretch | ~1250 | |
| 4-Fluoro-2-nitrobenzamide | N-H Stretch (Amide) | 3400-3200 (two bands) |
| C=O Stretch (Amide) | ~1665 | |
| N-O Stretch (Nitro) | ~1525 (asymmetric), ~1345 (symmetric) | |
| C-F Stretch | ~1240 |
Table 4: Mass Spectrometry (MS) Data
| Compound | Molecular Formula | Molecular Weight | Key m/z Fragments |
| This compound | C₇H₅FN₂O₃ | 184.12 g/mol | 184 (M⁺), 168, 138, 122, 95 |
| 4-Fluoro-2-nitrobenzamide | C₇H₅FN₂O₃ | 184.12 g/mol | 184 (M⁺), 168, 138, 122, 95 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.
-
Process the data with a line broadening of 0.3 Hz.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: pulse angle of 30 degrees, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans depending on sample concentration.
-
Process the data with a line broadening of 1-2 Hz.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrument: A mass spectrometer with an electrospray ionization (ESI) or electron ionization (EI) source.
-
Data Acquisition (ESI):
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in positive or negative ion mode over a mass-to-charge (m/z) range of 50-500.
-
Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve maximum signal intensity.
-
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of this compound.
Caption: Workflow for Spectroscopic Confirmation.
Conclusion
The structural confirmation of this compound is readily achievable through a combination of NMR, IR, and Mass Spectrometry. While IR and MS can confirm the presence of the necessary functional groups and the correct molecular weight, NMR spectroscopy, particularly the analysis of chemical shifts and coupling constants in both ¹H and ¹³C spectra, provides the definitive evidence to distinguish it from its positional isomers like 4-Fluoro-2-nitrobenzamide. The unique electronic environment created by the relative positions of the fluoro, nitro, and benzamide groups results in a distinct and predictable spectroscopic fingerprint. By following the detailed protocols and comparing the acquired data with the reference values provided, researchers can confidently verify the structure of their synthesized or isolated compounds.
A Comparative Guide to HPLC and GC-MS Methods for Analyzing 2-Fluoro-4-nitrobenzamide Reaction Mixtures
For researchers, scientists, and drug development professionals, the accurate analysis of reaction mixtures is paramount to ensuring the quality, purity, and safety of synthesized compounds. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 2-Fluoro-4-nitrobenzamide, a key intermediate in the synthesis of various pharmaceuticals. The comparison is supported by detailed experimental protocols and hypothetical, yet representative, experimental data.
Introduction to Analytical Challenges
The synthesis of this compound typically involves the amidation of 2-fluoro-4-nitrobenzoic acid. A representative reaction scheme is the conversion of the carboxylic acid to an acyl chloride, followed by reaction with ammonia.
Reaction Scheme:
-
Activation: 2-fluoro-4-nitrobenzoic acid is reacted with a chlorinating agent (e.g., thionyl chloride) to form 2-fluoro-4-nitrobenzoyl chloride.
-
Amidation: The resulting acyl chloride is then reacted with ammonia to yield this compound.
A typical reaction mixture may contain the starting material (2-fluoro-4-nitrobenzoic acid), the product (this compound), and potential impurities. Common impurities could include unreacted starting materials, byproducts from side reactions, and residual solvents. The choice of analytical technique is crucial for the effective separation, identification, and quantification of these components.
Comparison of HPLC and GC-MS Methods
Both HPLC and GC-MS are powerful analytical techniques, but they differ in their principles of separation and detection, making them suitable for different types of analytes and analytical goals.
| Feature | HPLC with UV Detection | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase followed by mass-based detection. |
| Applicability | Well-suited for non-volatile and thermally labile compounds. Ideal for the analysis of this compound and its acidic starting material without derivatization. | Requires analytes to be volatile and thermally stable. This compound, being a primary amide, may be prone to degradation at high temperatures, though analysis is possible under optimized conditions. |
| Sensitivity | Good sensitivity, typically in the low ppm range with UV detection. | Excellent sensitivity, often reaching ppb levels, especially with selected ion monitoring (SIM). |
| Selectivity | Selectivity is achieved through the choice of stationary and mobile phases. Diode array detection (DAD) can provide spectral information for peak purity assessment. | Highly selective due to mass-based detection, allowing for the definitive identification of compounds based on their mass spectra and fragmentation patterns. |
| Quantification | Robust and reproducible quantification using external or internal standards. | Accurate quantification is achievable, but can be affected by matrix effects and analyte stability. |
| Impurity Analysis | Excellent for separating and quantifying non-volatile impurities like the starting carboxylic acid. | Ideal for identifying and quantifying volatile and semi-volatile impurities, including residual solvents and certain byproducts. |
Experimental Protocols
HPLC Method for Analysis of this compound Reaction Mixture
This method is designed for the simultaneous quantification of this compound and its primary starting material, 2-fluoro-4-nitrobenzoic acid.
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
-
0-5 min: 20% B
-
5-15 min: 20% to 80% B
-
15-20 min: 80% B
-
20-22 min: 80% to 20% B
-
22-27 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dilute the reaction mixture in a 50:50 mixture of acetonitrile and water to a suitable concentration.
GC-MS Method for Analysis of this compound Reaction Mixture
This method is suitable for the identification and quantification of this compound and potential volatile or semi-volatile impurities.
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 20:1)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
-
Sample Preparation: Dilute the reaction mixture in a suitable solvent like ethyl acetate or dichloromethane. Derivatization with a silylating agent may be considered to improve the thermal stability and peak shape of the amide and carboxylic acid, but this adds complexity to the sample preparation.
Data Presentation: Hypothetical Reaction Mixture Analysis
The following tables present hypothetical quantitative data from the analysis of a sample reaction mixture using the described HPLC and GC-MS methods.
Table 1: HPLC Analysis of a this compound Reaction Mixture
| Compound | Retention Time (min) | Peak Area | Concentration (mg/mL) | Purity (%) |
| 2-Fluoro-4-nitrobenzoic acid | 8.5 | 150,000 | 0.15 | 15 |
| This compound | 12.2 | 830,000 | 0.83 | 83 |
| Unknown Impurity 1 | 10.1 | 20,000 | 0.02 | 2 |
Table 2: GC-MS Analysis of a this compound Reaction Mixture
| Compound | Retention Time (min) | Peak Area (Total Ion Chromatogram) | Identification (Mass Spectrum) | Concentration (mg/mL) |
| This compound | 10.8 | 750,000 | Confirmed | 0.81 |
| Residual Solvent (Toluene) | 3.5 | 5,000 | Confirmed | Trace |
| Byproduct A | 9.7 | 15,000 | Tentative | ~0.015 |
Visualization of Analytical Workflows
Caption: Workflow for the HPLC analysis of a this compound reaction mixture.
Comparative Biological Activity of 2-Fluoro-4-nitrobenzamide Derivatives: A Review of Available Data
While specific quantitative data for a series of 2-Fluoro-4-nitrobenzamide derivatives is not available, research on structurally similar compounds, such as other substituted benzamides, provides valuable insights into their potential as antimicrobial and anticancer agents.
Antimicrobial Activity
The antimicrobial potential of benzamide derivatives has been a subject of significant research. Studies on various substituted benzamides have demonstrated that the presence and position of functional groups, such as nitro and fluoro moieties, can significantly influence their activity against a range of microbial pathogens.
For instance, research on 2,6-difluorobenzamide derivatives has identified compounds with potent antibacterial activity against both susceptible and resistant strains of Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentrations (MICs) in the range of 0.25-1µg/mL[1]. The mechanism of action for these compounds was identified as the inhibition of the bacterial cell division protein FtsZ[1].
While a direct comparison is not possible, these findings suggest that this compound derivatives could also exhibit antimicrobial properties, potentially through similar mechanisms. The electron-withdrawing nature of the nitro group and the electronegativity of the fluorine atom are known to enhance the biological activity of many compounds.
Anticancer Activity
The antiproliferative effects of benzamide derivatives are another area of active investigation. The benzamide scaffold is a key component of several approved and investigational anticancer drugs.
Studies on 2-phenoxybenzamide derivatives have revealed compounds with significant antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria[2]. Notably, substitutions on the phenoxy and anilino parts of the molecule were found to be critical for activity, with some derivatives exhibiting IC50 values in the sub-micromolar range[2].
Furthermore, a series of novel benzamide derivatives have been designed and synthesized as Histone Deacetylase (HDAC) inhibitors, demonstrating excellent in vitro antiproliferative activities against human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and A549 (lung cancer)[3].
These examples from related benzamide series underscore the potential of this compound derivatives as a scaffold for the development of novel anticancer agents. The specific substitution pattern of a fluorine atom at the 2-position and a nitro group at the 4-position could confer unique pharmacological properties.
Experimental Protocols
To provide a framework for future research on this compound derivatives, detailed experimental methodologies for key assays are outlined below, based on protocols described for analogous compounds.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.
-
Materials: Mueller-Hinton Broth (MHB), bacterial cultures, 96-well microtiter plates, test compounds dissolved in a suitable solvent (e.g., DMSO), and a positive control antibiotic.
-
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in MHB in the wells of a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
Include a positive control (broth with bacteria and no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
In Vitro Antiproliferative Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
-
Materials: Human cancer cell lines, cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, 96-well plates, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilizing agent (e.g., DMSO or isopropanol).
-
Procedure:
-
Seed cancer cells into 96-well plates at a specific density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.
-
Visualizing Experimental Workflow and Potential Mechanisms
Diagrams created using the DOT language can help visualize experimental workflows and potential biological pathways.
Caption: General workflow for the synthesis and biological screening of this compound derivatives.
Caption: A potential anticancer mechanism of action involving HDAC inhibition.
References
- 1. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and antiproliferative activities of novel benzamides derivatives as HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2-Fluoro-4-nitrobenzonitrile: Alternative Reagents and Methodologies
For researchers and professionals in the fields of medicinal chemistry and drug development, the efficient synthesis of key intermediates is a critical aspect of the discovery pipeline. 2-Fluoro-4-nitrobenzonitrile is a valuable building block in the preparation of various pharmaceutically active compounds. This guide provides a comprehensive comparison of alternative reagents and synthetic routes to this important intermediate, supported by experimental data and detailed protocols.
Comparison of Synthetic Routes
The selection of a synthetic pathway for 2-fluoro-4-nitrobenzonitrile is often guided by factors such as the availability and cost of starting materials, overall yield, reaction scalability, and the toxicity of reagents. Below is a summary of key quantitative data for the most common synthetic approaches.
| Starting Material | Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) |
| 2-Fluoro-4-nitrobenzamide | Phosphorus pentoxide, Hexamethyldisiloxane | 1,2-Dichloroethane | 4 hours | 100 | 95%[1][2][3] |
| 2-Fluoro-4-nitrotoluene | 1. CrO₃, H₂SO₄, AcOH2. (COCl)₂, DMF3. NH₃ gas4. (CF₃CO)₂O, Et₃N | 1. Acetic Acid2. Tetrahydrofuran3. Tetrahydrofuran4. Tetrahydrofuran | 1. Not specified2. 3 hours3. 2.5 hours4. 16 hours | 1. 20 - 1002. 0 - 203. 04. 20 | Overall yield not explicitly stated, multi-step process with a 52% yield for the first step.[1] |
| 2-Fluoro-4-nitroaniline | 1. Diazotization (e.g., NaNO₂, H₂SO₄) followed by bromination2. Cyanation (e.g., CuCN) | NMP (for cyanation) | Not specified | Not specified | High (implied, not quantified in abstract)[3] |
| 2,4-Dinitrobenzonitrile | KF | Not specified | Not specified | Not specified | 60% (with 40% unreacted starting material and 2,4-difluorobenzonitrile as a byproduct)[3] |
| 2-Chloro-4-nitrobenzonitrile | Fluorinating agent (e.g., KF) | Not specified | Not specified | Not specified | Data on reaction conditions and yield are noted to be lacking in some literature.[3] |
Experimental Protocols
Synthesis from this compound
This method offers a high-yield, single-step conversion to the desired product.
Procedure: A mixture of this compound (0.83 g, 4.6 mmol), phosphorus pentoxide, and hexamethyldisiloxane in 1,2-dichloroethane (20 mL) is heated to reflux at 100°C for 4 hours under a nitrogen atmosphere.[1][2][3] Upon completion, the reaction mixture is cooled to room temperature and filtered through a silicone plug. The plug is washed with hexane (200 mL) followed by a 5% methanol/chloroform mixture (400 mL). The methanol/chloroform washings are combined and concentrated under reduced pressure to yield 2-fluoro-4-nitrobenzonitrile as a beige solid (0.71 g, 95% yield).[1][2]
Multi-step Synthesis from 2-Fluoro-4-nitrotoluene
This pathway involves the oxidation of the methyl group to a carboxylic acid, followed by conversion to the amide and subsequent dehydration to the nitrile.
Step 1: Oxidation to 2-Fluoro-4-nitrobenzoic acid 2-Fluoro-4-nitrotoluene is oxidized using aqueous chromium trioxide (CrO₃) in a mixture of sulfuric acid and acetic acid. The reaction is carried out at a temperature ranging from 20 to 100°C, yielding 2-fluoro-4-nitrobenzoic acid with a reported yield of 52%.[1]
Step 2: Conversion to 2-Fluoro-4-nitrobenzoyl chloride The resulting carboxylic acid is then treated with oxalyl chloride ((COCl)₂) and a catalytic amount of dimethylformamide (DMF) in tetrahydrofuran. The reaction proceeds for 3 hours at a temperature of 0 to 20°C.[1]
Step 3: Amidation to this compound The crude acid chloride is then reacted with ammonia gas in tetrahydrofuran for 2.5 hours at 0°C to produce this compound.[1]
Step 4: Dehydration to 2-Fluoro-4-nitrobenzonitrile Finally, the amide is dehydrated using trifluoroacetic anhydride ((CF₃CO)₂O) and triethylamine (Et₃N) in tetrahydrofuran. The reaction is stirred for 16 hours at 20°C to afford the final product.[1]
Synthesis from 2-Fluoro-4-nitroaniline
This route utilizes a Sandmeyer-type reaction sequence, which is a classic method for the conversion of an amino group on an aromatic ring.
Procedure: 2-Fluoro-4-nitroaniline is used as the starting material.[3] The first step involves a diazotization reaction, where the primary amine is converted into a diazonium salt. This is typically achieved using sodium nitrite in the presence of a strong acid like sulfuric acid at low temperatures. The diazonium salt is then subjected to a bromination reaction. The resulting 2-bromo-1-fluoro-4-nitrobenzene is then treated with a cyanide source, such as copper(I) cyanide, in a solvent like N-methyl-2-pyrrolidone (NMP) to yield 2-fluoro-4-nitrobenzonitrile.[3] A patent describing this method suggests it has the advantages of readily available and less toxic raw materials, with mild reaction conditions suitable for industrial production.[3]
Synthesis Workflow Diagram
The following diagram illustrates the logical relationships between the different starting materials and the final product, 2-fluoro-4-nitrobenzonitrile.
Caption: Synthetic pathways to 2-fluoro-4-nitrobenzonitrile.
References
Cost-benefit analysis of different synthetic routes to 2-Fluoro-4-nitrobenzamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed cost-benefit analysis of two primary synthetic routes to 2-Fluoro-4-nitrobenzamide, a key intermediate in the synthesis of various pharmaceuticals. The comparison focuses on chemical costs, reaction yields, and safety and environmental considerations to aid researchers in selecting the most appropriate method for their needs.
Synthetic Routes Overview
Two principal synthetic pathways for the preparation of this compound are commonly employed:
-
Route 1: Two-Step Synthesis from 2-Fluoro-4-nitrotoluene. This route involves the oxidation of the methyl group of 2-Fluoro-4-nitrotoluene to a carboxylic acid, followed by the conversion of the acid to the corresponding amide.
-
Route 2: One-Step Synthesis from 2-Fluoro-4-nitrobenzoic acid. This more direct approach involves the amidation of the pre-existing carboxylic acid.
Below is a detailed examination of each route, including experimental protocols, a cost-benefit analysis, and a visual representation of the decision-making framework.
Experimental Protocols
Route 1: From 2-Fluoro-4-nitrotoluene
Step 1: Oxidation of 2-Fluoro-4-nitrotoluene to 2-Fluoro-4-nitrobenzoic acid
A mixture of 2-fluoro-4-nitrotoluene (31.1 g, 0.2 mol), tetrabutylammonium bromide (3.2 g, 0.01 mol), 1.0 L of 1N NaOH, and KMnO4 (20.0 g) is stirred at room temperature. After 10 minutes, the resulting mixture is heated to 95 °C with stirring. Additional 30.0 g portions of KMnO4 are added after 2 and 3 hours. After stirring at 95 °C for an additional 10 hours, the reaction mixture is cooled to room temperature and filtered through Celite to remove MnO2. The filtrate is acidified to pH 2 by adding concentrated hydrochloric acid. An off-white precipitate forms that is collected by vacuum filtration. The crude solid is dissolved in 300 mL of 1N aqueous NaOH, acidified to pH 2 using concentrated hydrochloric acid, and the mixture is extracted with CH2Cl2 (3 × 200 mL). The combined CH2Cl2 extracts are washed with 0.1 N aqueous HCl (2 × 100 mL), dried over anhydrous Na2SO4, and concentrated in vacuo to afford 2-fluoro-4-nitrobenzoic acid. The reported yield for this step is approximately 74%.[1]
Step 2: Conversion of 2-Fluoro-4-nitrobenzoic acid to this compound
To a solution of 2-Fluoro-4-nitrobenzoic acid (1.0 eq) in a suitable solvent such as toluene or dichloromethane, thionyl chloride (1.2-1.5 eq) is added, often with a catalytic amount of dimethylformamide (DMF). The reaction mixture is heated to reflux for 2-4 hours to form the acid chloride. After cooling, the excess thionyl chloride and solvent are removed under reduced pressure. The resulting crude 2-Fluoro-4-nitrobenzoyl chloride is then dissolved in an inert solvent like dichloromethane and added dropwise to a cooled (0-5 °C) concentrated aqueous ammonia solution (excess). The reaction is typically stirred for 1-2 hours, allowing the amide to precipitate. The solid product is collected by filtration, washed with cold water, and dried to yield this compound. The yield for this two-transformation step (acid to acid chloride to amide) is generally high, often exceeding 90%.
Route 2: From 2-Fluoro-4-nitrobenzoic acid
This route is identical to Step 2 of Route 1, commencing with 2-Fluoro-4-nitrobenzoic acid as the starting material. The process involves the formation of 2-Fluoro-4-nitrobenzoyl chloride using thionyl chloride, followed by amination with aqueous ammonia to produce this compound.
Cost-Benefit Analysis
The following table summarizes the key quantitative data for a comparative analysis of the two synthetic routes. Prices are estimated based on commercially available data and may vary between suppliers and based on the quantity purchased.
| Parameter | Route 1: From 2-Fluoro-4-nitrotoluene | Route 2: From 2-Fluoro-4-nitrobenzoic acid |
| Starting Material Cost | 2-Fluoro-4-nitrotoluene: ~$142/100g | 2-Fluoro-4-nitrobenzoic acid: ~
|
| Key Reagent Costs | Potassium Permanganate: ~ | Thionyl Chloride: ~ |
| Overall Yield (estimated) | ~65-70% (over 2 steps) | ~90-95% |
| Reaction Time | Oxidation: ~12-14 hours; Amidation: ~3-6 hours | ~3-6 hours |
| Number of Steps | 2 | 1 (2 transformations) |
| Safety Considerations | Potassium Permanganate: Strong oxidizer, fire and explosion risk with organic materials. Thionyl Chloride: Corrosive, reacts violently with water to produce toxic gases (HCl and SO2). | Thionyl Chloride: Corrosive, reacts violently with water to produce toxic gases (HCl and SO2). |
| Environmental Impact | Generation of manganese dioxide (MnO2) waste from the oxidation step. Use of chlorinated solvents for extraction. | Use of chlorinated solvents. Generation of acidic waste from quenching the reaction. |
| Purity of Final Product | High purity achievable with standard purification techniques. | High purity achievable with standard purification techniques. |
Visualization of the Synthetic Routes
The following diagram illustrates the two synthetic pathways to this compound.
References
Unveiling Molecular Architectures: A Comparative Guide to the X-ray Crystallography of 2-Fluoro-4-nitrobenzamide Derivatives and Related Compounds
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is fundamental to understanding its function and guiding the design of new therapeutic agents. Single-crystal X-ray crystallography remains the gold standard for providing unambiguous structural information. This guide offers a comparative analysis of the crystallographic data of derivatives related to 2-Fluoro-4-nitrobenzamide, providing insights into the structural effects of fluorine and nitro group substitutions on the benzamide scaffold.
While a specific crystal structure for this compound is not publicly available in the searched literature, a wealth of data from closely related analogues allows for a robust comparative study. This guide will delve into the crystallographic parameters of various fluorinated and nitrated benzamide derivatives, offering a valuable resource for researchers working with similar compounds.
Comparative Crystallographic Data
The following tables summarize key crystallographic parameters for a selection of benzamide derivatives. This data, gleaned from various research articles, provides a quantitative basis for comparing the effects of different substituents on the crystal packing and molecular geometry.
Table 1: Crystallographic Data for Fluorinated Benzamide Derivatives
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| N-(2,3-Difluorophenyl)-2-fluorobenzamide | C₁₃H₈F₃NO | Monoclinic | Pn | --- | --- | --- | --- | [1][2] |
| 2-Chloro-4-fluoro-N-phenylbenzamide | C₁₃H₉ClFNO | Monoclinic | P2₁/c | 22.262 | 5.6452 | 9.6743 | 105.832 | [3] |
Note: Specific unit cell parameters for N-(2,3-Difluorophenyl)-2-fluorobenzamide were not explicitly provided in the abstract.
Table 2: Crystallographic Data for Nitrobenzamide Derivatives
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| 2-Nitro-N-(4-nitrophenyl)benzamide | C₁₃H₉N₃O₅ | Orthorhombic | P2₁2₁2₁ | 8.9443 | 9.7147 | 13.8016 | 90 | [4] |
| 2-Nitro-N-[2,4-dichlorophenyl]-N-(2-methylbenzoyl)benzamide | C₂₁H₁₄Cl₂N₂O₄ | Monoclinic | P2₁/c | 10.4122 | 12.9613 | 15.5518 | --- | [3] |
| N′-(4-methyl-2-nitrophenyl)benzohydrazide | C₁₄H₁₃N₃O₃ | Monoclinic | I2/a | 16.3097 | 4.8934 | 32.4384 | 99.862 | [5] |
| N′-(2-nitro-(4-trifluoromethyl)phenyl)benzohydrazide | C₁₄H₁₀F₃N₃O₃ | Monoclinic | P2₁/n | --- | --- | --- | --- | [5] |
Note: Specific unit cell parameters for N′-(2-nitro-(4-trifluoromethyl)phenyl)benzohydrazide and the β angle for 2-Nitro-N-[2,4-dichlorophenyl]-N-(2-methylbenzoyl)benzamide were not explicitly provided in the abstracts.
The data reveals that benzamide derivatives crystallize in various crystal systems, with monoclinic being a common occurrence. The unit cell dimensions and space groups are highly sensitive to the nature and position of the substituents on the phenyl rings. These parameters directly influence the molecular packing and intermolecular interactions within the crystal lattice.
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the crystal structures presented in this guide generally follows a standardized workflow. The protocol outlined below is a composite of methodologies reported in the cited literature.[4][6][7][8]
1. Crystallization: The initial and often most critical step is the growth of high-quality single crystals. A common method is the slow evaporation of a saturated solution of the purified compound. Suitable solvents or solvent mixtures may include dichloromethane, methanol, or ethanol.[6] The solution is typically filtered and left in a loosely covered container, allowing for gradual solvent evaporation over days or weeks, leading to the formation of single crystals suitable for diffraction.
2. Data Collection: A suitable crystal is mounted on a goniometer head of a diffractometer. The crystal is cooled to a low temperature, typically 100 K or 298 K, to minimize thermal vibrations of the atoms. Monochromatic X-ray radiation, commonly from a Cu Kα (λ = 1.54184 Å) or Mo Kα (λ = 0.71073 Å) source, is used.[4][7] A series of diffraction images are collected as the crystal is rotated through a range of angles.
3. Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and the space group. The crystal structure is then solved using direct methods or Patterson methods and subsequently refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in calculated positions and refined using a riding model. The final refinement statistics, including the R-factor and goodness-of-fit, are used to assess the quality of the structural model.
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for X-ray crystallography of small molecules like this compound derivatives.
References
- 1. N-(2,3-Difluorophenyl)-2-fluorobenzamide - DORAS [doras.dcu.ie]
- 2. N-(2,3-Difluorophenyl)-2-fluorobenzamide [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, X-ray diffraction analysis, quantum chemical studies and α-amylase inhibition of probenecid derived S-alkylphthalimide-oxadiazole-benzenesulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Fluorine Advantage: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Benzamides in Drug Design
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Its unique properties—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides a comparative analysis of fluorinated versus non-fluorinated benzamide-type structures, offering objective experimental data to illustrate the impact of this single-atom substitution on critical drug discovery parameters.
Impact on Biological Activity: A Quantitative Comparison
The introduction of fluorine can significantly alter the binding affinity of a compound for its target protein. This is often attributed to changes in electrostatic interactions, conformational preferences, and the pKa of nearby functional groups. The following tables present data from studies on Histone Deacetylase (HDAC) inhibitors, which share structural similarities with many benzamide drugs, directly comparing fluorinated compounds to their non-fluorinated parent molecules.
Table 1: Comparison of Inhibitory Activity (IC50) of Fluorinated vs. Non-Fluorinated Vorinostat Analogs
| Compound ID | R Group (Linker) | Target Enzyme | IC50 (nM) | Fold Change vs. Non-Fluorinated |
| 5a | -CH2-CH3 (Ethyl) | HDAC1 | 120 | - |
| 3a | -CHF-CH2F (BITE) | HDAC1 | 63 | 1.9x increase |
| 5a | -CH2-CH3 (Ethyl) | HDAC6 | 49 | - |
| 3a | -CHF-CH2F (BITE) | HDAC6 | 20 | 2.5x increase |
Data sourced from a 2019 study on fluorinated vorinostat analogues. The BITE group represents a 1,2-difluoroethylene unit.[1]
Table 2: Comparison of Inhibitory Activity (IC50) of a Fluorinated vs. Non-Fluorinated Peptoid-Based HDAC Inhibitor
| Compound ID | Linker | Target Enzyme | IC50 (µM) | Selectivity Index (HDAC1/HDAC6) |
| DDK137 | Non-fluorinated | HDAC1 | 0.005 | 0.45 |
| 10h | Fluorinated | HDAC1 | 0.013 | 1.3 |
| DDK137 | Non-fluorinated | HDAC6 | 0.011 | - |
| 10h | Fluorinated | HDAC6 | 0.010 | - |
Data sourced from a study on peptoid-based HDAC inhibitors.[2]
These data clearly demonstrate that fluorination can lead to a significant increase in potency. In the case of the vorinostat analogs, the introduction of two fluorine atoms nearly doubled the activity against HDAC1 and increased it 2.5-fold against HDAC6.[1] For the peptoid-based inhibitors, linker fluorination was shown to modulate isoform selectivity.[2]
Enhancing Metabolic Stability
A primary driver for incorporating fluorine in drug design is to block metabolic "soft spots." The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like the cytochrome P450 family. By replacing a hydrogen atom at a site prone to oxidative metabolism with a fluorine atom, the metabolic stability and, consequently, the half-life of a drug can be substantially increased.[3][4][5][6]
Table 3: General Effect of Fluorination on Metabolic Stability
| Compound Type | Parameter | Typical Outcome of Fluorination |
| Benzamide Parent | Half-life (t1/2) in Liver Microsomes | Increase |
| Benzamide Parent | Intrinsic Clearance (Clint) | Decrease |
While specific comparative data for a single benzamide pair is not provided in the searched literature, the principle is a well-established strategy in medicinal chemistry. For example, fluorination of the fentanyl analog, para-fluorofentanyl (pFF), resulted in a plasma half-life similar to that of fentanyl, but with significantly increased concentrations in the brain, suggesting that fluorination can also impact tissue distribution.
Modulating Cell Permeability
The effect of fluorination on cell permeability is nuanced. While increasing the lipophilicity of a molecule can enhance its ability to cross cell membranes, excessive lipophilicity can be detrimental. Fluorine's impact on lipophilicity is context-dependent; while fluoro-arenes are generally more lipophilic, monofluorination of alkyl groups can reduce lipophilicity.[3] However, the introduction of fluorine can improve membrane permeability.[3][4][5][6]
Table 4: General Effect of Fluorination on Cell Permeability
| Compound Type | Parameter | Typical Outcome of Fluorination |
| Benzamide Parent | Apparent Permeability (Papp) in Caco-2 Assay | Often Increased |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Binding Affinity Assay (IC50/Ki Determination)
Objective: To determine the concentration of a test compound that inhibits 50% of the target enzyme's activity (IC50) and to calculate the inhibition constant (Ki).
Methodology:
-
Enzyme and Substrate Preparation: A solution of the purified target enzyme (e.g., HDAC1) and a corresponding fluorogenic substrate are prepared in an appropriate assay buffer.
-
Compound Dilution: The test compounds (fluorinated and non-fluorinated benzamides) are serially diluted to create a range of concentrations.
-
Incubation: The enzyme is pre-incubated with the various concentrations of the test compounds in a microplate.
-
Reaction Initiation: The enzymatic reaction is started by the addition of the substrate.
-
Fluorescence Measurement: The reaction progress is monitored by measuring the increase in fluorescence over time using a plate reader.
-
Data Analysis: The rate of reaction is plotted against the inhibitor concentration. The IC50 value is determined by fitting the data to a four-parameter logistic equation. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate.[7]
Metabolic Stability Assay (Human Liver Microsomes)
Objective: To assess the in vitro metabolic stability of a compound by measuring its rate of depletion when incubated with human liver microsomes.
Methodology:
-
Reagent Preparation: Human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4). A solution containing a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system is also prepared.
-
Incubation: The test compound is added to the microsomal suspension. The metabolic reaction is initiated by the addition of the NADPH regenerating system. The mixture is incubated at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.
-
Data Analysis: The natural logarithm of the percentage of the remaining compound is plotted against time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t1/2) is calculated as 0.693/k.
Cell Permeability Assay (Caco-2)
Objective: To evaluate the intestinal permeability of a compound using a Caco-2 cell monolayer as an in vitro model of the intestinal epithelium.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a Transwell™ plate and cultured for 18-22 days to form a confluent, differentiated monolayer.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Transport Experiment: The test compound is added to the apical (donor) side of the monolayer. Samples are collected from the basolateral (receiver) side at various time points. To assess efflux, the experiment is also performed in the reverse direction (basolateral to apical).
-
Sample Analysis: The concentration of the compound in the collected samples is quantified by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of compound appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment. The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to determine if the compound is a substrate for efflux transporters.
Visualizing the Impact of Fluorination
The following diagrams illustrate key concepts and workflows discussed in this guide.
Caption: Impact of Fluorination on Metabolic Stability.
Caption: Experimental Workflow for Comparative Analysis.
Conclusion
The strategic use of fluorine in the design of benzamide-based drug candidates offers a powerful tool to enhance potency, increase metabolic stability, and modulate physicochemical properties. As the experimental data indicates, even subtle changes, such as the introduction of a single fluorine atom, can have a dramatic and beneficial impact on the overall profile of a compound. This guide underscores the importance of considering fluorination as a key strategy in the iterative process of lead optimization.
References
- 1. Fluorinated Analogues of the Histone Deacetylase Inhibitor Vorinostat (Zolinza): Validation of a Chiral Hybrid Bioisostere, BITE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of fluorinated peptoid-based histone deacetylase (HDAC) inhibitors for therapy-resistant acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Validated Analytical Methods for Quantifying 2-Fluoro-4-nitrobenzamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methodologies for the accurate quantification of 2-Fluoro-4-nitrobenzamide, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical technique is critical for ensuring product quality, monitoring reaction progress, and meeting regulatory requirements. This document outlines detailed experimental protocols and presents comparative performance data for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Comparison of Analytical Methods
The choice of analytical method for the quantification of this compound depends on factors such as the required sensitivity, selectivity, sample matrix, and the nature of potential impurities. The following tables summarize the key performance indicators for three commonly employed techniques.
Table 1: Performance Comparison of Analytical Methods
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 99.0 - 101.0% |
| Precision (%RSD) | < 1.5% | < 2.0% | < 1.0% |
| Limit of Detection (LOD) | ~10 ng/mL | ~5 ng/mL | ~0.1 ng/mL |
| Limit of Quantification (LOQ) | ~30 ng/mL | ~15 ng/mL | ~0.3 ng/mL |
| Primary Application | Routine purity and assay | Volatile and semi-volatile impurity profiling | Trace-level quantification and impurity identification |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific laboratory conditions and instrumentation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine assay and purity determination of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-2 min: 20% B
-
2-10 min: 20% to 80% B
-
10-12 min: 80% B
-
12-12.1 min: 80% to 20% B
-
12.1-15 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Further dilute with the same solvent to fall within the calibration range (e.g., 1-100 µg/mL).
Validation Parameters:
-
Linearity: A six-point calibration curve is prepared over the range of 1-100 µg/mL.
-
Accuracy: Determined by the recovery of spiked samples at three concentration levels (80%, 100%, and 120% of the nominal concentration).
-
Precision: Assessed by analyzing six replicate preparations at 100% of the test concentration (repeatability) and on different days with different analysts (intermediate precision).
-
LOD and LOQ: Calculated based on the signal-to-noise ratio of 3:1 and 10:1, respectively.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for the identification and quantification of volatile and semi-volatile impurities in this compound.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (e.g., single quadrupole or time-of-flight).
Chromatographic and Spectrometric Conditions:
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280°C
-
Injection Volume: 1 µL (splitless)
-
Oven Temperature Program:
-
Initial temperature: 100°C (hold for 2 min)
-
Ramp: 15°C/min to 280°C (hold for 5 min)
-
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-450
Sample Preparation:
-
Dissolve the this compound sample in a suitable solvent such as ethyl acetate or dichloromethane to a concentration of 1 mg/mL.
Validation Parameters:
-
Linearity: Established using a series of standard solutions of potential impurities.
-
Accuracy: Assessed by spiking known amounts of impurities into a purified sample of this compound.
-
Precision: Determined by repeated injections of a spiked sample.
-
LOD and LOQ: Determined from the standard deviation of the response and the slope of the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is employed for the quantification of trace levels of this compound and the identification of unknown impurities.
Instrumentation:
-
UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.
Chromatographic and Spectrometric Conditions:
-
Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size)
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive and Negative modes
-
MRM Transitions (for quantification): Specific precursor-to-product ion transitions for this compound would be determined during method development.
Sample Preparation:
-
Prepare a stock solution of this compound in methanol.
-
Serially dilute with the initial mobile phase composition to achieve concentrations within the calibration range (e.g., 0.1-50 ng/mL).
Validation Parameters:
-
Linearity: Assessed over a wide dynamic range appropriate for trace analysis.
-
Accuracy and Precision: Evaluated at low, medium, and high concentrations within the calibration range.
-
LOD and LOQ: Determined experimentally by injecting serially diluted solutions.
Visualized Workflows
The following diagrams illustrate the general workflows for the described analytical methods.
Caption: General workflow for HPLC-UV analysis.
Caption: General workflow for GC-MS analysis.
Caption: General workflow for LC-MS/MS analysis.
A Comparative Guide to Catalyst Efficiency in 2-Fluoro-4-nitrobenzamide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-Fluoro-4-nitrobenzamide, a key intermediate in the preparation of various pharmaceuticals, demands efficient and selective catalytic methods. This guide provides a comparative analysis of different catalytic systems for the direct amidation of 2-fluoro-4-nitrobenzoic acid, offering insights into their performance based on available experimental data. While a direct head-to-head comparison for this specific transformation is not extensively documented in a single source, this guide consolidates and extrapolates data from studies on structurally similar substrates to provide a valuable resource for catalyst selection and optimization.
Performance Comparison of Catalytic Systems
The efficiency of a catalyst is paramount in chemical synthesis, impacting yield, reaction time, and overall process economy. Below is a summary of various catalytic systems and their potential applicability for the synthesis of this compound.
| Catalyst/Reagent | Catalyst Loading (mol%) | Amine Source | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference/Analogy |
| Catalytic Systems | |||||||
| TiF₄ | 10 | Benzylamine | Toluene | Reflux | 24 | ~96 (for 4-nitrobenzoic acid) | [1] |
| ZrCl₄ | 2-10 | Various amines | THF | 70 | 24 | 62-99 (general) | [2][3] |
| Boronic Acid | 10 | Benzylamine | Toluene | Reflux (azeotropic) | 17 | Up to 99 (for phenylacetic acid) | [4] |
| Nb₂O₅ | N/A (heterogeneous) | Aniline | Neat | N/A | N/A | High (for methyl benzoate) | [5] |
| Stoichiometric Coupling Agents (for baseline comparison) | |||||||
| HATU/DIPEA | 110 | Various amines | DMF | Room Temp | 0.25 - 1 | High | [6][7] |
| EDC/HOBt | 120 | Various amines | DCM or DMF | 0 to Room Temp | 2 - 12 | 70-95 | [8][9][10][11] |
| Non-Catalytic Two-Step Method | |||||||
| SOCl₂ then NH₃/Amine | N/A | Methylamine | N/A | N/A | N/A | 95 (for N-methyl derivative) | [12] |
Note: The data for catalytic systems are largely based on analogous reactions due to the limited availability of specific data for 2-fluoro-4-nitrobenzoic acid. The performance of these catalysts may vary for the target substrate. Stoichiometric coupling agents and the two-step method are included to provide a broader context for evaluating catalytic efficiency.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the synthesis of this compound using different catalytic approaches.
General Catalytic Amidation Protocol (Hypothetical)
This protocol is a generalized procedure based on common practices for direct catalytic amidation.
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stirrer and a reflux condenser, add 2-fluoro-4-nitrobenzoic acid (1.0 equiv.), the chosen catalyst (e.g., TiF₄, 10 mol%), and a suitable solvent (e.g., toluene).
-
Addition of Amine: Add the amine (e.g., a solution of ammonia in an organic solvent or an amine like benzylamine, 1.1 equiv.) to the mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid catalyst is used, it can be recovered by filtration. The filtrate is then typically washed with an acidic solution (e.g., 1M HCl) to remove unreacted amine, followed by a basic solution (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography to afford the desired this compound.
Stoichiometric Coupling using HATU
This method utilizes a common peptide coupling reagent for amide bond formation.[6][7]
-
Activation: In a reaction flask, dissolve 2-fluoro-4-nitrobenzoic acid (1.0 equiv.) and HATU (1.1 equiv.) in an anhydrous aprotic solvent such as DMF under an inert atmosphere. Add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 equiv.). Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add the amine source (e.g., a solution of ammonia or an amine, 1.2 equiv.) to the activated mixture.
-
Reaction: Continue stirring at room temperature and monitor the reaction until completion (typically 15-60 minutes).
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer sequentially with an acidic solution, a basic solution, and brine. Dry the organic layer, concentrate, and purify the crude product as described in the general catalytic protocol.
Stoichiometric Coupling using EDC/HOBt
This is another widely used method for amide synthesis.[8][9][10][11]
-
Reaction Setup: Dissolve 2-fluoro-4-nitrobenzoic acid (1.0 equiv.) and HOBt (1.2 equiv.) in an anhydrous solvent like DCM or DMF under an inert atmosphere. Cool the mixture to 0 °C.
-
Activation: Add EDC·HCl (1.2 equiv.) to the cooled solution and stir for 15-30 minutes at 0 °C.
-
Amine Addition: Add the amine source (1.0 equiv.) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring its progress.
-
Work-up and Purification: Follow a similar work-up and purification procedure as outlined for the HATU protocol.
Visualizing the Synthesis Workflow and Catalyst Selection
To aid in understanding the experimental process and the decision-making involved in catalyst selection, the following diagrams are provided.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Logical decision-making process for catalyst selection in amide synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. orgsyn.org [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Development of fluorous boronic acid catalysts integrated with sulfur for enhanced amidation efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. HATU - Wikipedia [en.wikipedia.org]
- 7. d-nb.info [d-nb.info]
- 8. peptide.com [peptide.com]
- 9. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2-Fluoro-4-nitrobenzamide: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-Fluoro-4-nitrobenzamide (CAS No. 350-32-3), a compound utilized in contemporary research and drug development. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.
Pre-Disposal Safety and Handling
Personal Protective Equipment (PPE): All personnel handling this compound for disposal must wear appropriate PPE to prevent skin and eye contact, inhalation, and ingestion.
| Personal Protective Equipment (PPE) |
| Eye Protection |
| Hand Protection |
| Body Protection |
| Respiratory Protection |
Disposal Procedures for this compound
The primary method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: All waste containing this compound must be classified as hazardous chemical waste.
-
Segregate: Keep this compound waste separate from other incompatible waste streams.
Step 2: Containerization and Labeling
-
Use Appropriate Containers: Collect waste in a designated, leak-proof, and sealable container that is compatible with the chemical.
-
Label Clearly: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the approximate quantity of the waste.
Step 3: Storage Prior to Disposal
-
Store Safely: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to prevent the spread of material in case of a leak.
Step 4: Arrange for Professional Disposal
-
Contact EH&S: Coordinate with your institution's Environmental Health and Safety (EH&S) department or a certified hazardous waste disposal contractor.
-
Provide Information: Be prepared to provide the chemical name, quantity, and any other relevant safety information to the disposal service.
Spill and Emergency Procedures
In the event of a spill of this compound, the following steps should be taken immediately:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Increase ventilation to the area, if it is safe to do so.
-
Containment: For small spills, carefully absorb the material with an inert absorbent material (e.g., vermiculite, sand).
-
Collection: Wearing appropriate PPE, carefully sweep or scoop the absorbed material and spilled powder into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your supervisor and EH&S department.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
This guidance is intended to provide a framework for the safe and compliant disposal of this compound. Always prioritize your institution's specific protocols and consult with safety professionals when in doubt.
Essential Safety and Logistical Information for Handling 2-Fluoro-4-nitrobenzamide
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides essential, immediate safety and logistical information for the handling of 2-Fluoro-4-nitrobenzamide (CAS No. 350-32-3), including operational and disposal plans.
Hazard Identification and Classification
This compound is a hazardous substance requiring careful handling. Based on the Globally Harmonized System (GHS), the following classifications and pictograms apply.
Signal Word: Warning
GHS Pictogram:
GHS07: Exclamation Mark
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Personal Protective Equipment (PPE)
To ensure the safety of personnel, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Recommendation | Specification Examples |
| Hand Protection | Chemical resistant gloves | Nitrile rubber gloves (minimum 5-mil thickness) are recommended for splash protection. For prolonged contact, consult glove manufacturer's chemical resistance data. Discard and replace gloves immediately after contamination. |
| Eye & Face Protection | Safety glasses with side shields or safety goggles. A face shield should be worn if there is a risk of splashing. | ANSI Z87.1 compliant. |
| Skin & Body Protection | Laboratory coat. | Standard cotton or flame-retardant lab coat. Ensure it is fully buttoned. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator is required. | N95 or higher particulate respirator. |
Operational Plan: Step-by-Step Handling Procedure
A clear and logical workflow is essential for the safe handling of this compound.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
